Ellagic acid-13C12
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H6O8 |
|---|---|
Molekulargewicht |
314.10 g/mol |
IUPAC-Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI-Schlüssel |
AFSDNFLWKVMVRB-WCGVKTIYSA-N |
Isomerische SMILES |
[13CH]1=[13C]2C(=O)O[13C]3=[13C]4[13C]2=[13C]([13C](=[13C]1O)O)OC(=O)[13C]4=[13CH][13C](=[13C]3O)O |
Kanonische SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ellagic Acid-13C12: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid-13C12 is the isotopically labeled form of Ellagic Acid, a naturally occurring polyphenol found in numerous fruits and vegetables.[] As a stable isotope-labeled internal standard, it is an indispensable tool in quantitative analytical studies using techniques such as mass spectrometry, enabling precise and accurate measurements of unlabeled ellagic acid in complex biological matrices.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in research, particularly in the context of its known signaling pathway interactions.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its proper handling, storage, and application in experimental settings. The data presented below has been compiled from various supplier technical data sheets.
| Property | Value | Reference(s) |
| Molecular Formula | C₂¹³C₁₂H₆O₈ | [][3] |
| Molecular Weight | 314.10 g/mol | [2][3] |
| Appearance | White to off-white solid | [2][3] |
| Purity (HPLC) | ≥96.99% | [3] |
| Isotopic Enrichment | ≥99.4% | [3] |
| Melting Point | >360 °C (for unlabeled Ellagic Acid) | [4][5] |
| Solubility | Soluble in DMSO (approx. 0.14 mg/ml for unlabeled); Unlabeled is also soluble in triethanolamine, polyethylene glycol 400, and N-methyl pyrrolidone.[6][7] | |
| Storage Conditions | Powder: -20°C for 3 yearsIn Solvent: -80°C for 6 months, -20°C for 1 month | [3] |
| Chemical Structure | 2,3,7,8-Tetrahydroxychromeno[5,4,3-cde]chromene-5,10-dione-1,2,3,3a,3a1,5a,5a1,6,7,8,8a,10a-¹³C₁₂ | [3] |
Experimental Protocols
Quantitative Analysis using LC-MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of unlabeled ellagic acid in a sample (e.g., plasma, tissue homogenate) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and this compound as an internal standard.[2]
Methodology:
-
Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of a known concentration of this compound solution (in DMSO or other suitable solvent).
-
Perform a protein precipitation step by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ellagic Acid (unlabeled): Monitor the transition from the precursor ion (m/z 301.0) to a specific product ion.
-
This compound (internal standard): Monitor the transition from the precursor ion (m/z 313.0) to its corresponding product ion.
-
-
Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of unlabeled Ellagic Acid to the peak area of this compound against the concentration of the analyte.
-
Determine the concentration of Ellagic Acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Caption: Workflow for LC-MS quantification using an internal standard.
Purification of Ellagic Acid from Natural Sources
While this compound is synthesized, understanding the purification of its unlabeled counterpart from natural extracts is relevant for researchers working with both forms. This method combines acidolysis with macroporous resin adsorption.[9][10]
Methodology:
-
Extraction and Acidolysis:
-
Prepare an extract from a plant source rich in ellagitannins (e.g., pomegranate husk, Phyllanthus urinaria L.).[9]
-
Add a mineral acid (e.g., sulfuric acid) to the extract to hydrolyze the ellagitannins into free ellagic acid.[9]
-
Heat the mixture under controlled temperature and time (e.g., 40°C for 30 minutes) to facilitate hydrolysis.[9][10]
-
-
Macroporous Resin Adsorption:
-
Final Purification:
-
Concentrate the eluate under reduced pressure.
-
The resulting crude ellagic acid can be further purified by recrystallization or preparative HPLC to achieve high purity (>97%).[9]
-
Signaling Pathway Involvement
Unlabeled Ellagic Acid is a known bioactive molecule that interacts with several key cellular signaling pathways.[11] this compound is crucial for tracing and quantifying its unlabeled form in studies investigating these mechanisms.
Inhibition of Protein Kinase CK2 and SHP2
Ellagic acid acts as a potent, ATP-competitive inhibitor of Protein Kinase CK2 and the phosphatase SHP2.[2][12] This inhibition can have significant downstream effects on cell proliferation and survival, making it a molecule of interest in cancer research.
-
CK2 (Casein Kinase 2): A serine/threonine kinase that phosphorylates numerous substrates, often promoting cell growth and suppressing apoptosis.
-
SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2): A non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction pathways that control cell growth, differentiation, and migration.
Caption: Ellagic acid's inhibition of CK2 and SHP2 signaling.
Modulation of Nrf2 Signaling Pathway
Ellagic acid has been shown to protect against oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[13][14]
-
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.
-
Oxidative stress or activators like ellagic acid disrupt the Nrf2-Keap1 interaction.
-
Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Quinone Oxidoreductase 1 (NQO1).[13][14]
Caption: Activation of the Nrf2 antioxidant pathway by Ellagic Acid.
Attenuation of Wnt/β-catenin and NF-κB Pathways
In the context of oral oncogenesis, ellagic acid has been found to coordinately attenuate the Wnt/β-catenin and NF-κB signaling pathways.[15] This dual inhibition helps to induce apoptosis in cancer cells.
-
Wnt/β-catenin Pathway: Ellagic acid promotes the degradation of β-catenin, preventing its nuclear translocation and subsequent activation of target genes involved in cell proliferation.
-
NF-κB Pathway: Ellagic acid can block the activation of NF-κB, a key transcription factor that promotes inflammation and cell survival, which are hallmarks of cancer. The inactivation of NF-κB can lead to the induction of the mitochondrial apoptotic network.[15]
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ellagic Acid | C14H6O8 | CID 5281855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ellagic acid - Wikipedia [en.wikipedia.org]
- 6. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Preparation, Characterization, Solubility, and Antioxidant Capacity of Ellagic Acid-Urea Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] The Separation and Purification of Ellagic Acid from Phyllanthus urinaria L. by a Combined Mechanochemical-Macroporous Resin Adsorption Method | Semantic Scholar [semanticscholar.org]
- 11. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Manufacturing of Ellagic Acid-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and manufacturing of Ellagic acid-¹³C₁₂, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This document details the chemical synthesis pathway, experimental protocols, purification methods, and quality control measures necessary for the production of high-purity Ellagic acid-¹³C₁₂.
Introduction to Ellagic Acid and its ¹³C-Labeled Analog
Ellagic acid is a naturally occurring polyphenol found in numerous fruits and nuts. It is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties. The fully carbon-13 labeled analogue, Ellagic acid-¹³C₁₂, contains ¹³C isotopes at all twelve carbon positions of the ellagic acid backbone. This isotopic enrichment allows for the sensitive and specific tracking of the molecule in complex biological systems without altering its chemical properties.
Key Applications of Ellagic Acid-¹³C₁₂:
-
Metabolic Tracer: Enables the study of the absorption, distribution, metabolism, and excretion (ADME) of ellagic acid in vivo and in vitro.
-
Internal Standard: Serves as a highly accurate internal standard for quantitative analysis of unlabeled ellagic acid in biological and environmental samples by mass spectrometry.
-
Pharmacokinetic Studies: Facilitates the determination of bioavailability and pharmacokinetic profiles of ellagic acid and its derivatives.
Synthesis of Ellagic Acid-¹³C₁₂
The synthesis of Ellagic acid-¹³C₁₂ is a multi-step process that begins with the incorporation of the ¹³C label into a key precursor, gallic acid. The overall synthetic strategy involves the formation of ¹³C-labeled gallic acid followed by its oxidative dimerization to yield Ellagic acid-¹³C₁₂.
Synthetic Pathway Overview
The most common and efficient pathway for the synthesis of ¹³C-labeled ellagic acid involves the following key transformations:
-
Synthesis of ¹³C-Labeled Gallic Acid: This is the critical step for introducing the isotopic label. A common method involves the synthesis from non-aromatic, ¹³C-labeled precursors.
-
Oxidative Dimerization of ¹³C-Gallic Acid: The labeled gallic acid is then subjected to an oxidative coupling reaction to form the characteristic dilactone structure of ellagic acid.
Experimental Protocol: Synthesis of [¹³C₆]-Gallic Acid
A robust method for the synthesis of fully ¹³C-labeled gallic acid has not been detailed in a single publication. However, a synthesis for [1,3,5-¹³C₃]gallic acid has been reported and can be conceptually extended. The following is a generalized protocol based on established chemical principles for synthesizing a fully labeled gallic acid precursor. The synthesis of fully ¹³C-labeled acetone and other precursors would be required as starting materials, which are commercially available from specialized suppliers.
Table 1: Experimental Protocol for a Hypothetical Synthesis of [¹³C₆]-Gallic Acid
| Step | Reaction | Reagents and Conditions |
| 1 | Formation of a ¹³C-labeled pyran-4-one intermediate | [¹³C₃]Acetone, Triethyl orthoformate, Boron trifluoride diethyl etherate, N,N-Diisopropylethylamine |
| 2 | Introduction of the remaining ¹³C atoms and aromatization | ¹³C-labeled pyran-4-one, Diethyl [¹³C₂]malonate, Potassium tert-butoxide in tert-butanol, followed by acid workup |
| 3 | Bromination | Ethyl 4-hydroxy-[¹³C₆]benzoate, Bromine, in a suitable solvent |
| 4 | Hydrolysis and Hydroxylation | Ethyl 3,5-dibromo-4-hydroxy-[¹³C₆]benzoate, Aqueous base (e.g., NaOH or KOH), elevated temperature |
Experimental Protocol: Oxidative Dimerization to Ellagic Acid-¹³C₁₂
The final step in the synthesis is the oxidative coupling of the ¹³C-labeled gallic acid. Several methods have been reported for the dimerization of unlabeled gallic acid, and these can be adapted for the labeled analogue. A common method involves the use of a persulfate oxidant.
Table 2: Experimental Protocol for Oxidative Dimerization
| Parameter | Description |
| Reactants | [¹³C₆]-Gallic Acid, Potassium Persulfate (K₂S₂O₈) |
| Solvent | Mixture of glacial acetic acid and concentrated sulfuric acid |
| Reaction Time | Typically several hours |
| Temperature | Controlled, often ambient to slightly elevated temperatures |
| Work-up | Quenching of the reaction, followed by precipitation of the product by dilution with water. |
| Isolation | Filtration of the precipitate, followed by washing to remove impurities. |
Manufacturing and Purification of Ellagic Acid-¹³C₁₂
The manufacturing process for Ellagic acid-¹³C₁₂ involves careful purification of the crude product to achieve the high purity required for its intended applications, followed by rigorous quality control.
Purification
The crude Ellagic acid-¹³C₁₂ obtained from the synthesis is typically a mixture containing unreacted starting materials, byproducts, and residual reagents. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity material.
Table 3: Preparative HPLC Purification Parameters
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 column |
| Mobile Phase A | Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) |
| Mobile Phase B | Acetonitrile or Methanol with a small percentage of acid |
| Elution | Gradient elution, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B |
| Detection | UV detector, typically at a wavelength around 254 nm |
| Fraction Collection | Fractions corresponding to the Ellagic acid-¹³C₁₂ peak are collected. |
Following preparative HPLC, the collected fractions are typically combined, and the solvent is removed under reduced pressure. A final desalting step, for instance using a solid-phase extraction (SPE) cartridge, may be necessary to remove any buffer salts from the mobile phase.
Quality Control and Characterization
Rigorous quality control is essential to confirm the identity, purity, and isotopic enrichment of the final Ellagic acid-¹³C₁₂ product. The following analytical techniques are employed:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound. The purity is typically assessed by measuring the peak area of the product relative to the total peak area in the chromatogram.
-
Mass Spectrometry (MS): Confirms the molecular weight of the labeled compound and determines the isotopic enrichment. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool to confirm the positions of the ¹³C labels and the overall structure of the molecule. ¹H NMR is also used to verify the structure, although the signals will be split by the adjacent ¹³C atoms.
Table 4: Analytical Characterization Data for Ellagic Acid-¹³C₁₂
| Technique | Parameter | Expected Result |
| HPLC | Purity | >98% |
| Mass Spectrometry | Molecular Weight | Expected [M+H]⁺ or [M-H]⁻ corresponding to C₁₂¹³C₂H₆O₈ |
| Isotopic Enrichment | Typically >99 atom % ¹³C | |
| ¹³C NMR | Chemical Shifts | Characteristic shifts for the carbon skeleton of ellagic acid, with enhanced signal intensity. |
| ¹H NMR | Proton Signals | Signals corresponding to the aromatic protons of ellagic acid, showing coupling to adjacent ¹³C atoms. |
Conclusion
The synthesis and manufacturing of Ellagic acid-¹³C₁₂ is a specialized process that requires expertise in organic synthesis and purification techniques. The multi-step synthesis, starting from ¹³C-labeled precursors, followed by a carefully controlled oxidative dimerization, yields the desired labeled molecule. Subsequent purification by preparative HPLC and rigorous quality control using HPLC, MS, and NMR are critical to ensure the high purity and isotopic enrichment required for its use in demanding research applications. This guide provides a comprehensive overview of the core methodologies involved, serving as a valuable resource for researchers and professionals in the field of drug development and metabolic research.
Ellagic Acid-13C12: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results in quantitative analyses. This technical guide provides an in-depth overview of Ellagic acid-13C12, a valuable tool for various research applications, with a focus on its suppliers, purchasing options, and experimental use.
Supplier and Purchasing Options for this compound
This compound is a specialized chemical and is available from a select number of suppliers who focus on stable isotope-labeled compounds for research purposes. The primary suppliers identified are MedChemExpress (MCE) and BOC Sciences. While pricing is often provided upon request for a formal quotation, some technical specifications are readily available.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress (MCE) | HY-B0183S | 96.99% (HPLC) | 99.4% | Available upon request |
| BOC Sciences | Not specified | Not specified | Not specified | Available upon request |
Note: Researchers are advised to contact the suppliers directly to obtain current pricing, availability, and detailed certificates of analysis.
Key Biological Activities and Signaling Pathways
Ellagic acid is a natural polyphenol with known antioxidant, anti-inflammatory, and anti-proliferative properties. Its isotopically labeled form, this compound, is an ideal internal standard for studying its pharmacokinetics and mechanism of action. A significant aspect of Ellagic acid's biological activity is its role as a potent inhibitor of Casein Kinase 2 (CK2) and Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2][3]
Inhibition of the CK2 Signaling Pathway
Casein Kinase 2 (CK2) is a serine/threonine kinase that is often overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. Ellagic acid has been identified as a potent and selective inhibitor of CK2.[1][3] By inhibiting CK2, Ellagic acid can disrupt downstream signaling pathways that contribute to tumor growth.
Inhibition of the SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer.[2] Ellagic acid acts as a competitive inhibitor of SHP2, thereby blocking its function and downstream signaling cascades that promote cell proliferation and survival.[2]
Experimental Protocols: Quantitative Analysis Using this compound as an Internal Standard
The primary application of this compound is as an internal standard in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability during sample preparation and analysis, leading to highly accurate and precise measurements.
General Experimental Workflow
The following diagram outlines a typical workflow for a quantitative LC-MS experiment using a 13C-labeled internal standard.
References
- 1. dmg-peg2000-biotin.com [dmg-peg2000-biotin.com]
- 2. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ellagic acid as potent inhibitor of protein kinase CK2: a successful example of a virtual screening application - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Quality of a Key Research Tool: A Technical Guide to the Purity and Isotopic Enrichment of Ellagic acid-13C12
For researchers, scientists, and drug development professionals, the quality and characterization of stable isotope-labeled compounds are paramount for the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the purity and isotopic enrichment of Ellagic acid-13C12, a critical tool in metabolic research, drug metabolism, and pharmacokinetic studies.
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant interest for its antioxidant, anti-inflammatory, and anti-cancer properties. The 13C-labeled analogue, this compound, serves as an invaluable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and as a tracer to elucidate its metabolic fate and mechanism of action. This guide details the analytical methodologies for verifying its quality and explores the key signaling pathways influenced by this potent bioactive molecule.
Quantitative Data Summary
The quality of this compound is defined by its chemical purity and the degree of isotopic enrichment. The following table summarizes typical specifications for a commercially available standard.
| Parameter | Specification | Analytical Method |
| Chemical Purity | 96.99% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | 99.4% | Mass Spectrometry (MS) / Nuclear Magnetic Resonance (NMR) |
| Molecular Formula | C₂¹³C₁₂H₆O₈ | - |
| Molecular Weight | 314.10 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
Table 1: Summary of quantitative data for a representative batch of this compound.[1]
Experimental Protocols
Accurate determination of purity and isotopic enrichment requires robust analytical methods. The following sections provide detailed protocols for the characterization of this compound.
Protocol 1: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for assessing the chemical purity of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
This compound sample
-
Reference standard of unlabeled ellagic acid (for comparison)
-
HPLC grade solvents
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example, a linear gradient from 15% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or DMSO) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak corresponding to this compound in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Protocol 2: Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This protocol describes a general approach for determining the isotopic enrichment of this compound using high-resolution mass spectrometry.
1. Instrumentation and Materials:
-
High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
This compound sample.
-
Unlabeled ellagic acid standard.
-
LC-MS grade solvents.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
Scan Mode: Full scan mode to observe the isotopic distribution.
-
Mass Range: A range that includes the molecular ions of both the labeled and unlabeled ellagic acid (e.g., m/z 300-320).
-
Data Acquisition: Acquire data for both the this compound sample and the unlabeled standard.
3. Data Analysis:
-
Determine the theoretical mass of the fully 13C-labeled Ellagic acid (C₂¹³C₁₂H₆O₈).
-
Analyze the mass spectrum of the this compound sample to identify the peak corresponding to the fully labeled molecule and any peaks corresponding to incompletely labeled isotopologues.
-
Correct for the natural abundance of isotopes in the unlabeled standard.
-
The isotopic enrichment is calculated by comparing the intensity of the peak for the fully labeled molecule to the sum of intensities of all isotopologue peaks.
-
Isotopic Enrichment (%) = (Intensity of fully labeled peak / Sum of intensities of all isotopologue peaks) x 100.[4]
Protocol 3: Determination of Isotopic Enrichment by 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a method for confirming the isotopic enrichment of this compound using 13C NMR.
1. Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a carbon probe.
-
This compound sample.
-
Deuterated solvent (e.g., DMSO-d₆).
-
NMR tubes.
2. NMR Acquisition Parameters:
-
Solvent: Dissolve the this compound sample in a suitable deuterated solvent.
-
Experiment: A standard proton-decoupled 13C NMR experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1) is crucial for quantitative analysis to ensure full relaxation of all carbon nuclei.
-
Pulse Angle: A 90° pulse angle.
-
Number of Scans: Sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Analysis:
-
The 13C NMR spectrum of fully labeled this compound will show strong signals for all 14 carbon atoms.
-
The absence or very low intensity of signals at the chemical shifts corresponding to unlabeled ellagic acid confirms high isotopic enrichment.
-
The integration of the 13C signals can be used to quantify the enrichment at specific carbon positions, although this can be complex due to variations in relaxation times.[5][6]
Signaling Pathways and Experimental Workflows
Ellagic acid exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting data obtained using this compound.
Ellagic Acid's Impact on Cancer-Related Signaling
Ellagic acid has been shown to inhibit cancer progression by targeting key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Ellagic acid-13C12 certificate of analysis explained
An In-Depth Technical Guide to the Certificate of Analysis for Ellagic Acid-13C12
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of the Certificate of Analysis (CoA) is paramount. This document is the primary guarantee of a compound's identity, purity, and isotopic enrichment, ensuring the validity and reproducibility of experimental results. This guide provides a detailed explanation of the data and methodologies presented in a typical CoA for this compound, a stable isotope-labeled version of the naturally occurring antioxidant, ellagic acid.
A CoA for a stable isotope-labeled compound like this compound presents critical data points that quantify its quality. These are typically determined through a series of rigorous analytical tests. The following table summarizes the key quantitative data from a sample Certificate of Analysis for this compound.[1]
| Parameter | Specification | Result | Analytical Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Purity | --- | 96.99% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | --- | 99.4% | Mass Spectrometry (MS) |
| Structure Confirmation | Consistent with structure | Conforms | Proton Nuclear Magnetic Resonance (¹H NMR), Mass Spectrometry (MS) |
Experimental Protocols: The Methodologies Behind the Data
The quantitative data presented in a CoA is the result of precise experimental procedures. Understanding these protocols is crucial for interpreting the data accurately.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds.[2][3] It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
Objective: To quantify the percentage of this compound relative to any impurities.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent to create a solution of known concentration.
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column, and a detector (commonly a Diode-Array Detector or DAD) is used. For ellagic acid analysis, a C18 column is often employed.[4]
-
Mobile Phase: A mixture of solvents, such as acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen orthophosphate), is used to carry the sample through the column.[5] The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.[2]
-
Injection and Separation: A small volume of the sample solution is injected into the HPLC system. As the mobile phase flows through the column, the this compound and any impurities are separated based on their affinity for the column's stationary phase.
-
Detection: The detector measures the absorbance of the eluting components at a specific wavelength. For ellagic acid, detection is often performed in the UV range.[5]
-
Data Analysis: The HPLC software generates a chromatogram, which is a plot of detector response versus time. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity, often expressed as a percentage.[2]
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For isotopically labeled compounds, it is the definitive method for determining the degree to which the heavier isotope (in this case, ¹³C) has been incorporated into the molecule.[6][7]
Objective: To determine the percentage of Ellagic acid molecules that contain twelve ¹³C atoms.
Methodology:
-
Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, where it is ionized (given an electrical charge).
-
Mass Analysis: The ions are then accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of ions at each mass-to-charge ratio.
-
Data Interpretation: The mass spectrum will show a peak for the fully labeled this compound (all 12 carbons are ¹³C). The molecular weight of unlabeled ellagic acid (C₁₄H₆O₈) is approximately 302.19 g/mol . With 12 carbons replaced by ¹³C, the molecular weight of this compound is approximately 314.10 g/mol .[1][8] The isotopic enrichment is calculated by comparing the intensity of the peak for the fully labeled molecule to the sum of intensities of all isotopic variants of the molecule.[9]
Structure Confirmation by ¹H NMR and MS
While HPLC and MS provide data on purity and isotopic labeling, it is crucial to confirm that the compound has the correct chemical structure.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides detailed information about the structure of a molecule by analyzing the behavior of hydrogen atoms in a magnetic field. The resulting spectrum serves as a "fingerprint" of the molecule. For a CoA, the ¹H NMR spectrum of the synthesized this compound is compared to a reference spectrum or theoretical chemical shifts to confirm that the arrangement of hydrogen atoms is consistent with the known structure of ellagic acid.
-
Mass Spectrometry (MS): As mentioned above, the molecular weight determined by MS serves as a primary confirmation of the compound's identity. A result consistent with the expected molecular weight of 314.10 g/mol for this compound confirms the correct elemental composition.[1][8]
Visualizing the Certificate of Analysis Workflow
The generation of a Certificate of Analysis is a systematic process that ensures all necessary quality control checks are performed and documented. The following diagram illustrates a typical workflow for creating a CoA for a stable isotope-labeled compound like this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]
- 3. HPLC Standards - This is What You Need - LabMal [labmal.com]
- 4. inis.iaea.org [inis.iaea.org]
- 5. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. metsol.com [metsol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Natural Abundance of ¹³C Isotopes in Ellagic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of the ¹³C isotope in ellagic acid, a polyphenol found in numerous fruits and nuts. This document details the expected isotopic signatures, the biosynthetic origins of carbon isotope fractionation, and the experimental protocols for its determination. This information is critical for researchers in fields such as food authenticity, metabolic studies, and drug development, where understanding the origin and biosynthesis of a compound is paramount.
Introduction to ¹³C Natural Abundance in Ellagic Acid
Ellagic acid is a secondary metabolite synthesized by plants through the shikimate and phenylpropanoid pathways. The natural abundance of the stable isotope ¹³C in organic molecules is not uniform and is influenced by the photosynthetic pathway of the source plant and subsequent biosynthetic fractionation. For ellagic acid, which is predominantly found in C3 plants, its ¹³C/¹²C ratio, expressed as δ¹³C, provides a signature that can be used to trace its botanical origin.
Quantitative Data on ¹³C Natural Abundance
Direct measurements of the δ¹³C value of ellagic acid from specific plant sources are not extensively reported in publicly available literature. However, a reliable estimate can be derived from the known isotopic composition of C3 plants, where ellagic acid is abundant.
Table 1: Estimated Natural Abundance of ¹³C in Ellagic Acid
| Parameter | Value Range | Notes |
| Photosynthetic Pathway of Source Plants | C3 | Ellagic acid is primarily found in C3 plants like pomegranates, berries, and nuts. |
| Typical δ¹³C of C3 Plants | -20‰ to -37‰ | This range reflects the isotopic fractionation during CO₂ fixation by RuBisCO. |
| Estimated δ¹³C of Ellagic Acid | -22‰ to -35‰ | This inferred range accounts for potential, though likely minor, isotopic fractionation during the shikimate and subsequent biosynthetic pathways. |
Biosynthesis of Ellagic Acid and Isotopic Fractionation
The carbon atoms in ellagic acid originate from precursors in the shikimate pathway. Understanding this pathway is key to interpreting potential variations in ¹³C abundance.
The Shikimate Pathway
The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate, which is the precursor for the aromatic amino acids and, subsequently, gallic acid. Ellagic acid is formed by the oxidative dimerization of two gallic acid molecules.
Unveiling the Isotopologue: A Technical Guide to Ellagic Acid and Ellagic Acid-¹³C₁₂ for Researchers
For Immediate Release
This technical guide provides an in-depth comparison of Ellagic acid and its stable isotope-labeled counterpart, Ellagic acid-¹³C₁₂. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental differences between these two compounds, outlines their respective applications, and provides detailed experimental protocols and data visualizations to facilitate advanced research.
Core Distinctions: An Overview
Ellagic acid is a naturally occurring polyphenol found in various fruits and nuts, recognized for its antioxidant, anti-inflammatory, and anti-proliferative properties. Ellagic acid-¹³C₁₂ is a synthetic, non-radioactive isotopologue of Ellagic acid where twelve of the fourteen carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling is the primary distinction and imparts a greater molecular weight to Ellagic acid-¹³C₁₂, making it an invaluable tool in analytical and metabolic research. While their chemical structures and biological activities are virtually identical, their differing masses allow for their differentiation in mass spectrometry-based analyses.
Quantitative Data Summary
The key physicochemical and isotopic properties of Ellagic acid and Ellagic acid-¹³C₁₂ are summarized in the tables below for direct comparison.
Table 1: Physicochemical Properties
| Property | Ellagic Acid | Ellagic Acid-¹³C₁₂ |
| Molecular Formula | C₁₄H₆O₈ | C₂¹³C₁₂H₆O₈ |
| Molecular Weight | 302.19 g/mol [1][2] | 314.10 g/mol [3] |
| Appearance | Cream-colored needles or yellow powder[4][5] | White to off-white solid[3] |
| Melting Point | >360 °C[4][5] | Not specified |
| Solubility | Slightly soluble in water and alcohol; soluble in DMSO and N-methyl-2-pyrrolidone (NMP).[1][6][7] | Soluble in DMSO. |
| logP (o/w) | 0.239 (estimated)[8] | Not specified |
Table 2: Isotopic and Spectrometric Data
| Parameter | Ellagic Acid | Ellagic Acid-¹³C₁₂ |
| Natural Isotopic Abundance | Primarily ¹²C | Enriched with ¹³C |
| Isotopic Enrichment | Not Applicable | ≥99%[3] |
| Mass Spectrometry (ESI-) m/z | [M-H]⁻ at 301 | [M-H]⁻ at 313 |
| ¹³C NMR Spectroscopy | Standard spectrum with peaks corresponding to ¹²C-bound carbons. | Altered spectrum with signals corresponding to ¹³C-labeled carbons. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Ellagic acid and its ¹³C-labeled analogue.
Quantification of Ellagic Acid in Biological Matrices using Ellagic Acid-¹³C₁₂ as an Internal Standard
This protocol describes a method for the accurate quantification of Ellagic acid in plasma or tissue homogenates using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Ellagic acid-¹³C₁₂ as an internal standard.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma or tissue homogenate, add a known concentration of Ellagic acid-¹³C₁₂ internal standard solution.
-
Acidify the sample by adding 5 µL of 50% H₃PO₄ and 35 µL of KH₂PO₄.
-
Vortex the mixture and load it onto a pre-conditioned SPE cartridge.
-
Wash the cartridge sequentially with 3 mL of deionized water and 3 mL of 40% (v/v) methanol in 0.1% formic acid.
-
Elute the analyte and internal standard with 0.5 mL of 90% (v/v) methanol in 0.1% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).
-
Monitor the transition m/z 301 → 229 for Ellagic acid.
-
Monitor the transition m/z 313 → 241 for Ellagic acid-¹³C₁₂.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Ellagic acid to Ellagic acid-¹³C₁₂ against the concentration of Ellagic acid standards. Determine the concentration of Ellagic acid in the samples from this curve.
-
Metabolic Tracing of Ellagic Acid in Cancer Cells using Ellagic Acid-¹³C₁₂
This protocol outlines a general workflow for tracing the metabolic fate of Ellagic acid in a cancer cell line using Ellagic acid-¹³C₁₂.
Methodology:
-
Cell Culture and Labeling:
-
Culture cancer cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of Ellagic acid-¹³C₁₂.
-
Incubate the cells for a defined period (e.g., 24, 48 hours) to allow for the uptake and metabolism of the labeled compound.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis for Isotope Incorporation:
-
Analyze the metabolite extract using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
Perform a full scan analysis to detect potential metabolites of Ellagic acid.
-
Identify metabolites that show an increase in mass corresponding to the incorporation of ¹³C atoms (e.g., a mass shift of +12 for a metabolite with all 12 carbons from the labeled precursor).
-
Utilize tandem mass spectrometry (MS/MS) to confirm the structure of the labeled metabolites by comparing their fragmentation patterns to those of unlabeled standards.
-
-
Data Analysis and Pathway Mapping:
-
Process the mass spectrometry data using specialized software to identify and quantify the isotopologues of various metabolites.
-
Map the labeled metabolites to known metabolic pathways to elucidate the biotransformation of Ellagic acid within the cancer cells.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological pathways relevant to Ellagic acid research.
Caption: Workflow for Quantification using an Internal Standard.
Caption: Workflow for Metabolic Tracing with a ¹³C-Labeled Compound.
Caption: Ellagic Acid's Impact on the PI3K/Akt Signaling Pathway.
References
- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 476-66-4 CAS MSDS (Ellagic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ellagic Acid: A Dietary-Derived Phenolic Compound for Drug Discovery in Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellagic Acid [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ellagic acid, 476-66-4 [thegoodscentscompany.com]
Storing and Handling Ellagic Acid-13C12: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential procedures for the proper storage and handling of Ellagic acid-13C12, a stable isotope-labeled compound crucial for various research applications, including its use as an internal standard in quantitative analysis. Adherence to these guidelines is paramount to ensure the compound's integrity, stability, and the reproducibility of experimental results.
Storage and Stability
Proper storage of this compound is critical to prevent degradation and maintain its isotopic purity. The stability of the compound is dependent on both its physical state (powder or in solvent) and the storage conditions.
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep tightly sealed in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage, ensure the container is well-sealed to prevent moisture absorption. | |
| In Solvent | -80°C | 6 months | Use a suitable solvent such as DMSO. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage of working solutions. |
Shipping Conditions: this compound is stable at ambient temperatures for short periods, making room temperature shipping acceptable for durations of a few days.
Safe Handling and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is essential to follow standard laboratory safety protocols to minimize exposure and prevent contamination.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is recommended.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke while handling the compound. Wash hands thoroughly after handling.
Experimental Protocols
The primary application of this compound is as an internal standard for quantitative analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC-grade or equivalent
-
Methanol, HPLC-grade
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the target concentration. For example, dissolve 1 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution with a suitable solvent, such as methanol or a mobile phase compatible with your LC-MS method, to the desired working concentration.
-
Use as an Internal Standard in LC-MS Analysis
This protocol provides a general workflow for utilizing this compound as an internal standard for the quantification of unlabeled Ellagic acid in a sample matrix.
Workflow:
Detailed Steps:
-
Sample Preparation: Extract Ellagic acid from your biological matrix using an appropriate method.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to a known volume of your sample extract.
-
LC-MS Analysis: Inject the spiked sample into the LC-MS system. The chromatographic conditions should be optimized to achieve good separation and peak shape for Ellagic acid.
-
Mass Spectrometry Detection: Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both unlabeled Ellagic acid and this compound.
-
Data Analysis: Integrate the peak areas for both the analyte (Ellagic acid) and the internal standard (this compound). Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Prepare a calibration curve using known concentrations of unlabeled Ellagic acid spiked with the same amount of this compound. Plot the peak area ratio against the concentration of the standards. Determine the concentration of Ellagic acid in your samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways
Ellagic acid is a known inhibitor of Casein Kinase 2 (CK2) and Src homology region 2 domain-containing phosphatase 2 (SHP2). Understanding these pathways is crucial for researchers investigating the mechanism of action of Ellagic acid.
Ellagic Acid as a CK2 Inhibitor
CK2 is a serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and suppression of apoptosis. Ellagic acid acts as a potent inhibitor of CK2.
Ellagic Acid as a SHP2 Inhibitor
SHP2 is a non-receptor protein tyrosine phosphatase that plays a role in cell growth and differentiation through the RAS/MAPK and PI3K/AKT signaling pathways.
By adhering to these storage, handling, and experimental guidelines, researchers can ensure the quality and reliability of their data when working with this compound.
Ellagic Acid-13C12: A Technical Guide for Researchers
This guide provides an in-depth overview of Ellagic acid-13C12, a stable isotope-labeled internal standard crucial for the accurate quantification of ellagic acid in complex biological matrices. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, outlines key experimental protocols, and illustrates its interaction with significant cellular signaling pathways.
Physicochemical Properties: Ellagic Acid vs. This compound
Ellagic acid is a naturally occurring polyphenolic antioxidant found in numerous fruits and vegetables, recognized for its antiproliferative and potential health benefits.[] this compound is its labeled analogue, where twelve carbon atoms of the C14 skeleton are replaced with the heavy isotope ¹³C. This isotopic enrichment provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
The key quantitative data for both compounds are summarized below.
| Property | Ellagic Acid | This compound |
| Molecular Formula | C₁₄H₆O₈[2][3][4][5] | C₂¹³C₁₂H₆O₈[][6][7] |
| Molecular Weight | 302.19 g/mol [2][3][5] | 314.10 g/mol [6][7] |
| Appearance | Cream-colored to yellow powder/crystals[2] | White to off-white solid[7] |
| Isotopic Enrichment | Not Applicable | 99.4%[7] |
| Purity (HPLC) | ≥95% (typical)[8] | 96.99%[7] |
| Primary Use | Natural antioxidant, research compound[] | Internal standard for quantitative analysis[6] |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.
This protocol provides a general framework for the determination of ellagic acid concentrations in biological samples.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of unlabeled Ellagic Acid (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.
-
Prepare a separate stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Create a working solution of the internal standard (IS) by diluting the this compound stock to a fixed concentration (e.g., 50 ng/mL) in the reconstitution solvent (e.g., 50:50 methanol:water).
-
Generate a calibration curve by spiking blank plasma with varying known concentrations of the unlabeled Ellagic Acid stock solution.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 100 µL of each sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution profile.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition for Ellagic Acid: Monitor the transition from the parent ion (m/z 301.0) to a suitable product ion.
-
MRM Transition for this compound: Monitor the transition from the parent ion (m/z 313.0) to its corresponding product ion.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Ellagic Acid) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a linear regression model.
-
Determine the concentration of Ellagic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways Modulated by Ellagic Acid
Ellagic acid exerts its biological effects by interacting with multiple cellular signaling pathways. Its ability to modulate these pathways is a primary focus of research into its therapeutic potential against diseases like cancer.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Vascular Endothelial Growth Factor (VEGF) is a key driver of this process. Ellagic acid has been shown to exert anti-angiogenic effects by directly targeting the VEGFR-2 signaling pathway.[9] It inhibits the tyrosine kinase activity of VEGFR-2, which in turn suppresses downstream signaling cascades like MAPK and PI3K/Akt, leading to reduced proliferation and migration of endothelial cells.[9]
Oxidative stress is a key factor in cellular damage and disease progression. The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Studies have shown that ellagic acid can alleviate oxidative stress by activating the Nrf2 signaling pathway.[10] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS).[10]
References
- 2. acs.org [acs.org]
- 3. Ellagic acid | 476-66-4 [chemicalbook.com]
- 4. Ellagic acid - Wikipedia [en.wikipedia.org]
- 5. Ellagic Acid | C14H6O8 | CID 5281855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Ellagic acids and derivatives | Fisher Scientific [fishersci.com]
- 9. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of Ellagic Acid Using ¹³C₁₂ Isotope Dilution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in various fruits, nuts, and seeds. It has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1][2] Numerous studies have investigated its therapeutic potential in a range of chronic diseases, including cancer and neurodegenerative disorders.[2][3] Accurate and precise quantification of ellagic acid in various matrices is crucial for pharmacokinetic studies, dosage determination, and understanding its mechanism of action.
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds. It involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest. This standard is added to the sample at the beginning of the sample preparation process, correcting for any loss of analyte during extraction and analysis. This application note provides a detailed protocol for the quantitative analysis of ellagic acid in biological matrices using a ¹³C₁₂ isotope dilution method with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Ellagic acid standard (≥95% purity)
-
¹³C₁₂-Ellagic acid (isotopic purity ≥99%)[4]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted from established methods for ellagic acid extraction from biological samples.[5][6][7]
-
Spiking: To 100 µL of the biological sample (e.g., plasma), add a known concentration of the ¹³C₁₂-ellagic acid internal standard solution.
-
Acidification: Add 5 µL of 50% H₃PO₄ and 35 µL of KH₂PO₄ to the sample and vortex. This step aids in reducing the non-covalent binding of ellagic acid to proteins.[7]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 40% (v/v) methanol in 0.1% formic acid aqueous solution to remove interferences.[6]
-
Elution: Elute the ellagic acid and the internal standard with 0.5 mL of 90% (v/v) methanol in 0.1% formic acid aqueous solution.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
UPLC-MS/MS Analysis
The following are typical starting conditions for the analysis of ellagic acid. Optimization may be required based on the specific instrumentation used.[5][6][7][8]
-
UPLC System: A high-performance UPLC system.
-
Column: A reversed-phase C18 column (e.g., 1.7 µm, 2.1 mm ID × 100 mm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate ellagic acid from matrix components. For example: 0-3 min, 3% B; 3-30 min, 3-97% B; 30-40 min, 97% B; 40-42 min, 97-3% B; 42-45 min, 3% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.[8]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Multiple Reaction Monitoring (MRM) Transitions:
Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled ellagic acid into a blank biological matrix.
-
Add a constant amount of the ¹³C₁₂-ellagic acid internal standard to each calibration standard.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Construct a calibration curve by plotting the ratio of the peak area of the unlabeled ellagic acid to the peak area of the ¹³C₁₂-ellagic acid against the concentration of the unlabeled ellagic acid.
-
Determine the concentration of ellagic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize key quantitative data from various analytical methods for ellagic acid.
Table 1: Sample Preparation and Recovery
| Method | Matrix | Sample Preparation | Recovery (%) | Reference |
| HPLC | Foodstuffs | Solid-phase extraction | 75.2 - 96.9 | [9] |
| SPE-HPLC | Rose Pseudofruits | Solid-phase extraction | 97.5 ± 3.1 | [10] |
| UPLC-MS/MS | Rat Plasma & Tissue | Solid-phase extraction | > 85% | [6] |
Table 2: Method Validation Parameters
| Method | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC | 0.05 µg/g | Not Specified | [9] |
| HPLC | 0.1 µg/mL | 0.1 - 10 µg/mL | [11] |
| HPTLC | 0.1 µg | 0.2 - 1.0 µg | [12] |
| UPLC-MS/MS | 2.5 ng/mL (plasma) | 2.5 - 1000 ng/mL | [6] |
Table 3: Pharmacokinetic Parameters of Ellagic Acid in Rats (Oral Administration of 50 mg/kg)
| Parameter | Value | Reference |
| Cmax | 93.6 ng/mL | [5][6][7] |
| Tmax | ~0.5 h | [5][6][7] |
| t1/2α | 0.25 h | [5][6] |
| t1/2β | 6.86 h | [5][6] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of ellagic acid using ¹³C₁₂ isotope dilution.
Signaling Pathways Modulated by Ellagic Acid
Ellagic acid has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and oxidative stress response.
STAT3 Signaling Pathway
Caption: Ellagic acid inhibits the STAT3 signaling pathway, leading to decreased cell proliferation and induced apoptosis.[13]
Nrf2 Antioxidant Pathway
Caption: Ellagic acid activates the Nrf2 signaling pathway, increasing the expression of antioxidant enzymes.[1]
Conclusion
The ¹³C₁₂ isotope dilution UPLC-MS/MS method provides a robust, sensitive, and accurate approach for the quantitative analysis of ellagic acid in complex biological matrices. The detailed protocol and validated parameters presented in these application notes offer a reliable foundation for researchers in pharmacology, drug development, and nutritional science to precisely measure ellagic acid concentrations, thereby facilitating a deeper understanding of its biological effects and therapeutic potential.
References
- 1. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Method development and validation for pharmacokinetic and tissue distributions of ellagic acid using ultrahigh performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [Studies on procedure for sample preparation of ellagic acid in several kinds of foodstuffs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpsonline.com [wjpsonline.com]
- 13. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Ellagic Acid-¹³C₁₂ in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Ellagic acid-¹³C₁₂ in a rat model. The use of a stable isotope-labeled compound like Ellagic acid-¹³C₁₂ allows for precise quantification and differentiation from endogenous or dietary sources of ellagic acid, ensuring highly accurate pharmacokinetic data.
Introduction
Ellagic acid is a naturally occurring polyphenol found in various fruits and nuts, known for its antioxidant and potential therapeutic properties. However, its low bioavailability poses a significant challenge for its development as a therapeutic agent. Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The use of ¹³C₁₂-labeled ellagic acid as a tracer provides an accurate methodology for these investigations, eliminating the background from unlabeled dietary ellagic acid.
Ellagic acid-¹³C₁₂ is a stable isotope-labeled version of ellagic acid, where twelve of the carbon atoms are replaced with the ¹³C isotope. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, allowing for precise tracking and quantification in biological matrices.[1]
Quantitative Data Summary
The following tables summarize typical pharmacokinetic parameters of unlabeled ellagic acid in rats following oral administration. These values can serve as a reference for designing studies with Ellagic acid-¹³C₁₂ and for comparison of the resulting data.
Table 1: Pharmacokinetic Parameters of Unlabeled Ellagic Acid in Rats
| Parameter | Value | Reference |
| Dose (Oral) | 50 mg/kg | [2][3][4][5] |
| Cmax | 93.6 ng/mL | [2][3][4][5] |
| Tmax | 0.5 h | [2][3][4][5] |
| AUC₀₋∞ | 457.2 ng·h/mL | [2] |
| t₁/₂α | 0.25 h | [2][3][4][5] |
| t₁/₂β | 6.86 h | [2][3][4][5] |
| Bioavailability | Poor | [2][3][4][5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂α: Distribution half-life; t₁/₂β: Elimination half-life.
Table 2: Analytical Method Validation Parameters for Unlabeled Ellagic Acid
| Parameter | Value | Reference |
| Analytical Method | UPLC-MS/MS | [2][3][4][5] |
| Linearity Range | 0.026 - 1.3 µg/mL | |
| Intra-day Precision (RSD) | < 6.52% | |
| Inter-day Precision (RSD) | < 6.52% | |
| Recovery | 94.5 - 102.4% | |
| Matrix Effect | 89.21 - 90.99% | [6] |
RSD: Relative Standard Deviation
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or female, as required by the study design
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
Dosing Solution Preparation
-
Vehicle Selection: A common vehicle for oral administration of poorly soluble compounds like ellagic acid is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a solution in a mixture of DMSO and PEG300.
-
Preparation:
-
Accurately weigh the required amount of Ellagic acid-¹³C₁₂.
-
If using a suspension, wet the powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle while vortexing or sonicating to achieve a uniform suspension.
-
If using a solution, dissolve the Ellagic acid-¹³C₁₂ in a minimal amount of DMSO and then dilute with PEG300 to the final concentration.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Oral Administration (Gavage)
-
Dose Calculation: Calculate the volume of the dosing solution to be administered to each rat based on its body weight and the target dose (e.g., 50 mg/kg). The typical gavage volume should not exceed 10 mL/kg.
-
Restraint: Gently restrain the rat.
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat. The rat should swallow the needle as it is gently advanced. Do not force the needle.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.
-
Post-Administration: Gently remove the needle and return the rat to its cage. Monitor the animal for any signs of distress.
Blood Sampling
-
Sampling Sites: Blood samples can be collected via the tail vein, saphenous vein, or jugular vein (if cannulated).
-
Time Points: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. Suggested time points for an oral study are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[7][8]
-
Sample Collection:
-
Collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
Immediately place the tubes on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Sample Preparation for UPLC-MS/MS Analysis
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (containing an internal standard, if a different one is used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Ellagic acid-¹³C₁₂: The precursor ion will be m/z 313. The product ion will need to be determined by infusion of the standard, but a likely transition would be to m/z 241 (corresponding to the loss of CO₂ and CO from the labeled structure).
-
Unlabeled Ellagic Acid (for comparison, if needed): Precursor ion m/z 301, product ion m/z 229.[2][3][4][5]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Pharmacokinetics studies in the rat [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
Application Note and Protocol: Preparation of Ellagic Acid-¹³C₁₂ Standard Solutions for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of stock, intermediate, and working standard solutions of Ellagic Acid-¹³C₁₂. These solutions are intended for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in the determination of ellagic acid concentrations in various biological and pharmaceutical matrices.
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits and vegetables, recognized for its antioxidant and potential therapeutic properties.[1] Accurate quantification of ellagic acid in complex samples is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. The use of a stable isotope-labeled internal standard, such as Ellagic Acid-¹³C₁₂, is the gold standard for quantitative analysis by mass spectrometry.[2][3] It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible results.[4][5] This protocol outlines the necessary steps for the precise preparation of Ellagic Acid-¹³C₁₂ standard solutions.
Materials and Equipment
2.1. Reagents
-
Ellagic Acid-¹³C₁₂ (powder, purity ≥98%)
-
Methanol (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO, HPLC or LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
2.2. Equipment
-
Analytical balance (4 or 5 decimal places)
-
Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL)
-
Micropipettes (calibrated, various volumes)
-
Vortex mixer
-
Sonicator
-
Amber glass vials with PTFE-lined caps
-
Freezer (-20°C or -80°C)
Safety Precautions
-
Handle Ellagic Acid-¹³C₁₂ powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for Ellagic Acid-¹³C₁₂ for detailed safety information.[6]
-
Methanol and DMSO are flammable and should be handled with care, away from ignition sources.
Protocol for Standard Solution Preparation
This protocol describes the preparation of a stock solution, an intermediate stock solution, and a series of working standard solutions.
4.1. Preparation of Stock Solution (1 mg/mL)
The stock solution is the primary, concentrated solution from which all other standards are prepared.
Methodology:
-
Accurately weigh approximately 1 mg of Ellagic Acid-¹³C₁₂ powder using an analytical balance.
-
Quantitatively transfer the weighed powder to a 1 mL amber volumetric flask.
-
Add approximately 0.5 mL of DMSO to the flask to dissolve the powder.
-
Gently sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to the final volume of 1 mL with DMSO.
-
Cap the flask and vortex thoroughly for at least 30 seconds to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial.
-
Store the stock solution at -20°C. Under these conditions, the solution is expected to be stable for up to 6 months.[5]
4.2. Preparation of Intermediate Stock Solution (10 µg/mL)
The intermediate stock solution is a dilution of the primary stock solution, used for preparing the working standards.
Methodology:
-
Allow the 1 mg/mL stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add methanol to the flask to the 10 mL mark.
-
Cap the flask and vortex thoroughly for at least 30 seconds.
-
Transfer the intermediate stock solution to a labeled amber glass vial.
-
Store the intermediate stock solution at -20°C. It is recommended to use this solution within one month.
4.3. Preparation of Working Standard Solutions
The working standard solutions are prepared by serially diluting the intermediate stock solution. These solutions are used to spike into calibration standards and quality control samples.
Methodology:
-
Prepare a series of labeled volumetric flasks (e.g., 5 mL or 10 mL).
-
Perform serial dilutions of the 10 µg/mL intermediate stock solution with methanol to achieve the desired final concentrations. An example of a serial dilution is provided in the table below.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data for the preparation of the standard solutions.
Table 1: Stock and Intermediate Solution Preparation
| Solution Type | Analyte | Initial Mass/Volume | Solvent | Final Volume | Final Concentration |
| Stock Solution | Ellagic Acid-¹³C₁₂ | ~1 mg | DMSO | 1 mL | 1 mg/mL |
| Intermediate Stock | Ellagic Acid-¹³C₁₂ | 100 µL of Stock | Methanol | 10 mL | 10 µg/mL |
Table 2: Example of Serial Dilution for Working Standards
| Working Standard | Initial Solution | Volume of Initial Solution | Diluent | Final Volume | Final Concentration |
| WS1 | Intermediate Stock (10 µg/mL) | 1 mL | Methanol | 10 mL | 1000 ng/mL |
| WS2 | WS1 (1000 ng/mL) | 5 mL | Methanol | 10 mL | 500 ng/mL |
| WS3 | WS2 (500 ng/mL) | 5 mL | Methanol | 10 mL | 250 ng/mL |
| WS4 | WS3 (250 ng/mL) | 4 mL | Methanol | 10 mL | 100 ng/mL |
| WS5 | WS4 (100 ng/mL) | 5 mL | Methanol | 10 mL | 50 ng/mL |
| WS6 | WS5 (50 ng/mL) | 2 mL | Methanol | 10 mL | 10 ng/mL |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of Ellagic Acid-¹³C₁₂ standard solutions.
Caption: Workflow for preparing Ellagic acid-13C12 standard solutions.
Signaling Pathway (Illustrative Example)
While Ellagic Acid-¹³C₁₂ itself is an internal standard and does not directly participate in signaling pathways, unlabeled ellagic acid has been reported to inhibit protein kinase CK2.[5] The following diagram illustrates a simplified representation of a signaling pathway where an inhibitor like ellagic acid might act.
Caption: Inhibition of Protein Kinase CK2 by Ellagic Acid.
Conclusion
This protocol provides a comprehensive and detailed methodology for the preparation of Ellagic Acid-¹³C₁₂ standard solutions. Adherence to these procedures will ensure the preparation of accurate and reproducible standards, which are essential for the reliable quantification of ellagic acid in research and development settings. Proper storage and handling of the prepared solutions are critical to maintain their integrity and stability over time.
References
- 1. RPubs - Use of Internal Standard in LC-MS/MS Method [rpubs.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nebiolab.com [nebiolab.com]
- 5. riddlestwist.com [riddlestwist.com]
- 6. Method 23 internal standard stock solution (¹³Cââ, 99%) - Cambridge Isotope Laboratories, EDF-4053 [isotope.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Ellagic acid-13C12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant interest for its antioxidant, anti-inflammatory, and anti-proliferative properties. Its potential therapeutic applications are a subject of ongoing research. Stable isotope-labeled internal standards, such as Ellagic acid-13C12, are crucial for the accurate quantification of ellagic acid in complex biological matrices by mass spectrometry. These standards exhibit identical chemical and physical properties to the unlabeled analyte, but their increased mass allows for clear differentiation in a mass spectrometer, correcting for variations in sample preparation and instrument response.
This document provides detailed application notes on the mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its use in quantitative analysis.
Mass Spectrometry Fragmentation Pattern
This compound, with a molecular weight of 314.10 g/mol , is the stable isotope-labeled analogue of ellagic acid. In mass spectrometry, particularly with electrospray ionization (ESI) in negative ion mode, ellagic acid typically forms a deprotonated molecule [M-H]⁻ at an m/z of 301. Consequently, this compound will produce a [M-H]⁻ ion at m/z 313.
Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the precursor ion of unlabeled ellagic acid (m/z 301) undergoes characteristic fragmentation, losing successive molecules of carbon monoxide (CO) and carbon dioxide (CO2). The predicted fragmentation pattern for this compound is an upward shift of 12 Da for the precursor ion and any fragments that retain all 12 labeled carbon atoms.
Workflow for Mass Spectrometry Analysis
Caption: Experimental workflow for the quantitative analysis of ellagic acid using this compound as an internal standard.
Quantitative Data Summary
The following table summarizes the key mass transitions for the multiple reaction monitoring (MRM) analysis of ellagic acid and its stable isotope-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Ellagic Acid | 301.0 | 257.0 | ~25-35 | Loss of CO2 |
| Ellagic Acid | 301.0 | 229.0 | ~30-40 | Loss of CO2 and CO |
| This compound | 313.0 | 268.0 | ~25-35 | Loss of 13CO2 |
| This compound | 313.0 | 240.0 | ~30-40 | Loss of 13CO2 and 13CO |
Collision energies are instrument-dependent and require optimization.
Experimental Protocol: UPLC-MS/MS Analysis of Ellagic Acid
This protocol outlines a general method for the quantification of ellagic acid in biological samples using this compound as an internal standard.
Sample Preparation
-
Extraction:
-
For plasma or serum samples, perform a protein precipitation by adding 3 volumes of ice-cold methanol or acetonitrile containing 0.1% formic acid to 1 volume of sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
For tissue samples, homogenize the tissue in an appropriate extraction solvent (e.g., methanol/water with 0.1% formic acid) and centrifuge to pellet cellular debris.
-
-
Internal Standard Spiking:
-
To the supernatant, add a known concentration of this compound solution. The final concentration should be similar to the expected concentration range of the analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
UPLC-MS/MS Conditions
-
UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Note: These parameters should be optimized for the specific instrument being used.
Signaling Pathways Involving Ellagic Acid
Ellagic acid has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, angiogenesis, and apoptosis. Understanding these interactions is crucial for drug development professionals.
Ellagic Acid's Influence on Cellular Signaling Pathways
Application Notes and Protocols: Ellagic Acid-¹³C₁₂ as a Tracer in Plant Metabolite Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits and nuts, recognized for its antioxidant and various health-promoting properties. In plants, it plays a role in defense mechanisms. Understanding the biosynthesis, transport, and metabolism of ellagic acid is crucial for agricultural and pharmaceutical research. Stable isotope labeling, utilizing compounds like Ellagic Acid-¹³C₁₂, offers a powerful technique to trace the fate of this molecule within plant systems. This document provides detailed application notes and protocols for using Ellagic Acid-¹³C₁₂ as a tracer in plant metabolite studies, enabling researchers to elucidate its metabolic pathways and quantify its distribution in various plant tissues.
The use of ¹³C-labeled compounds allows for the differentiation of the administered tracer from endogenous, unlabeled molecules by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach provides precise insights into the uptake, translocation, and biotransformation of ellagic acid within the plant.
Metabolic Pathway of Ellagic Acid Biosynthesis
Ellagic acid is synthesized in plants from gallic acid, which itself originates from the shikimate pathway. The biosynthesis involves the formation of pentagalloyl-β-D-glucose, followed by oxidative coupling of galloyl groups to form the hexahydroxydiphenoyl (HHDP) group, which upon hydrolysis, yields ellagic acid.
Caption: Biosynthetic pathway of ellagic acid in plants.
Experimental Protocols
Protocol 1: Plant Growth and Administration of Ellagic Acid-¹³C₁₂
This protocol describes the administration of Ellagic Acid-¹³C₁₂ to Arabidopsis thaliana seedlings grown in a hydroponic system.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) basal medium
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (1.25% sodium hypochlorite)
-
Petri dishes with solid MS medium (0.8% agar)
-
Hydroponic growth system (e.g., Magenta boxes with floating mesh)
-
Ellagic Acid-¹³C₁₂ (isotopic purity >98%)
-
Dimethyl sulfoxide (DMSO)
-
Liquid nitrogen
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 5-minute wash in 1.25% bleach solution.
-
Rinse the seeds 3-5 times with sterile water.
-
Plate the sterilized seeds on solid MS medium in Petri dishes.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
-
Transfer to Hydroponic System:
-
After 7-10 days, carefully transfer the seedlings to a hydroponic system containing liquid MS medium.
-
Allow the plants to acclimate for 5-7 days in the hydroponic system.
-
-
Preparation of Tracer Solution:
-
Prepare a stock solution of 10 mM Ellagic Acid-¹³C₁₂ in DMSO.
-
Prepare the final labeling medium by diluting the stock solution in fresh liquid MS medium to a final concentration of 50 µM. The final DMSO concentration should not exceed 0.1%. Prepare a control medium with 0.1% DMSO.
-
-
Tracer Administration:
-
Replace the medium in the hydroponic system with the Ellagic Acid-¹³C₁₂ labeling medium for the treatment group and the control medium for the control group.
-
Incubate the plants in the labeling medium for different time points (e.g., 0, 6, 12, 24, and 48 hours).
-
-
Harvesting:
-
At each time point, harvest the seedlings.
-
Separate the roots and shoots.
-
Gently wash the roots with fresh MS medium to remove any external tracer.
-
Blot dry the tissues, record the fresh weight, and immediately flash-freeze in liquid nitrogen.
-
Store the samples at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction and Sample Preparation
Materials:
-
Frozen plant tissue (roots and shoots)
-
Pre-chilled (-20°C) 80% methanol
-
Internal standard (e.g., unlabeled Ellagic Acid, if not used for quantification comparison)
-
Microcentrifuge tubes (2 mL)
-
Bead mill homogenizer with stainless steel beads
-
Centrifuge (refrigerated)
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Homogenization:
-
Place the frozen plant tissue (50-100 mg) into a pre-chilled 2 mL microcentrifuge tube containing two small stainless steel beads.
-
Add 1 mL of pre-chilled 80% methanol.
-
Homogenize the tissue using a bead mill homogenizer for 2 cycles of 45 seconds at 30 Hz.
-
-
Extraction:
-
Incubate the homogenate at 4°C for 1 hour with occasional vortexing to ensure complete extraction.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Filtration and Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
-
Storage:
-
Store the extracts at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis for ¹³C-Labeled Metabolites
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Data-dependent MS/MS acquisition.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) for fragmentation.
Metabolite Identification:
-
Ellagic Acid-¹³C₁₂: The expected m/z for the deprotonated molecule [M-H]⁻ is 313.0145 (C₁₄H₆O₈ with 12 ¹³C atoms).
-
Metabolites: Putative metabolites will show a characteristic mass shift corresponding to the number of ¹³C atoms retained from the original tracer. Fragmentation patterns will be compared to those of unlabeled standards where possible.
Experimental Workflow Visualization
Caption: Workflow for tracing Ellagic Acid-¹³C₁₂ in plants.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the described experiments. This data is for illustrative purposes to demonstrate how results can be structured.
Table 1: Uptake and Distribution of Ellagic Acid-¹³C₁₂ in Arabidopsis thaliana
| Time (hours) | Tissue | Ellagic Acid-¹³C₁₂ Concentration (pmol/g FW) |
| 6 | Roots | 150.2 ± 12.5 |
| Shoots | 10.8 ± 2.1 | |
| 12 | Roots | 285.6 ± 25.1 |
| Shoots | 25.3 ± 4.5 | |
| 24 | Roots | 450.9 ± 38.7 |
| Shoots | 55.1 ± 8.9 | |
| 48 | Roots | 510.4 ± 45.2 |
| Shoots | 80.6 ± 11.3 |
Table 2: Relative Abundance of Putative ¹³C-Labeled Metabolites in Shoots at 48 hours
| Metabolite | m/z [M-H]⁻ | Relative Abundance (%) | Putative Identification |
| Ellagic Acid-¹³C₁₂ | 313.0145 | 100 | Parent Compound |
| Metabolite A | 489.0724 | 15.2 ± 2.8 | ¹³C₁₂-Ellagic acid glucoside |
| Metabolite B | 327.0301 | 8.5 ± 1.5 | ¹³C₁₂-Methyl-ellagic acid |
Conclusion
The use of Ellagic Acid-¹³C₁₂ as a tracer provides a robust method for investigating the metabolic fate of ellagic acid in plants. The protocols outlined in this document offer a comprehensive guide for conducting such studies, from plant cultivation and tracer administration to metabolite extraction and analysis. The ability to track the incorporation of ¹³C into downstream metabolites allows for the elucidation of biosynthetic and catabolic pathways, providing valuable information for researchers in plant science, agriculture, and drug development. The quantitative data, although presented here as a representative example, highlights the potential to understand the dynamics of ellagic acid metabolism in different plant tissues over time.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ellagic Acid-13C12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid is a naturally occurring phenolic compound found in various fruits and nuts, exhibiting antioxidant and other beneficial properties. Ellagic acid-13C12 is a stable isotope-labeled version of ellagic acid, commonly used as an internal standard in quantitative analyses to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][] This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound, which can be adapted for the quantification of unlabeled ellagic acid in various matrices such as plasma, tissue homogenates, and plant extracts.
Physicochemical Properties
A summary of the key physicochemical properties of Ellagic acid and its labeled analog is presented in Table 1.
| Property | Ellagic Acid | This compound |
| Molecular Formula | C14H6O8 | C213C12H6O8 |
| Molecular Weight | 302.19 g/mol [3] | 314.10 g/mol [1][4] |
| Appearance | Cream-colored needles or yellow powder[3] | White to off-white solid[1][4] |
| UV max (in Methanol) | 255 nm, 360 nm[5] | Not explicitly found, but expected to be identical to unlabeled. |
| Solubility | Poorly soluble in water. Soluble in methanol and other organic solvents.[5] | Soluble in methanol. |
Experimental Protocols
This section details the recommended materials and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Ellagic acid standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., human plasma, rat liver tissue homogenate, plant extract)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable. For higher sensitivity and selectivity, especially in complex matrices, an HPLC system coupled with a mass spectrometer (LC-MS) is recommended. Reversed-phase chromatography is the most common and effective technique for separating phenolic compounds like ellagic acid.[10][11][12]
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7][8] |
| Mobile Phase A | 0.1% Formic acid in water[13] |
| Mobile Phase B | Acetonitrile or Methanol[6][8] |
| Gradient Elution | See Table 3 for a typical gradient program. |
| Flow Rate | 0.8 - 1.2 mL/min[8][14] |
| Column Temperature | 25 - 35 °C[10][14] |
| Injection Volume | 10 - 20 µL[6][15] |
| UV Detection Wavelength | 254 nm[6][8] |
Table 3: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Sample Preparation
The choice of sample preparation method depends on the complexity of the matrix.
1. Plasma Samples: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for cleaning up plasma samples prior to LC-MS analysis.[13]
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add the internal standard (this compound) and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
2. Plant Material: Ultrasonic-Assisted Extraction
-
Weigh 1 g of the dried and powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol.[16]
-
Sonicate for 30 minutes in an ultrasonic bath.[6]
-
Centrifuge at 10,000 x g for 10 minutes.[16]
-
Filter the supernatant through a 0.22 µm syringe filter before injection.[16]
Standard Solution and Calibration Curve Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of unlabeled Ellagic acid by diluting a stock solution with methanol to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 - 100 µg/mL).
-
Spike each working standard solution with a fixed concentration of the this compound internal standard.
-
Inject the standards and construct a calibration curve by plotting the peak area ratio (Ellagic acid / this compound) against the concentration of Ellagic acid.
Method Validation Parameters
The developed HPLC method should be validated according to ICH guidelines.[8][14] Typical performance characteristics are summarized in Table 4.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995[8][14] |
| Limit of Detection (LOD) | 0.027 - 1.67 µg/mL[8][17] |
| Limit of Quantification (LOQ) | 0.091 - 5.07 µg/mL[8][17] |
| Accuracy (% Recovery) | 98 - 102%[14] |
| Precision (% RSD) | < 2%[18] |
| Retention Time | Dependent on conditions, typically 5-25 minutes.[6][8] |
Visualizations
The following diagrams illustrate the experimental workflow and key factors influencing the chromatographic separation.
Caption: Experimental workflow for the quantification of Ellagic Acid.
Caption: Factors influencing HPLC separation of Ellagic Acid.
Conclusion
The described HPLC method, utilizing a C18 reversed-phase column and gradient elution, provides a robust and reliable approach for the quantification of this compound. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in complex biological and natural product matrices. The provided protocols for sample preparation and chromatographic analysis can be readily adapted and validated for specific research and drug development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Ellagic Acid | C14H6O8 | CID 5281855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. redalyc.org [redalyc.org]
- 13. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. phcogres.com [phcogres.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Solubility issues of Ellagic acid-13C12 in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Ellagic acid-13C12. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: Why is my this compound not dissolving in water?
Ellagic acid has very poor solubility in water at neutral and acidic pH.[1][2][3] Its aqueous solubility is reported to be as low as 9.7 µg/mL.[1] To enhance dissolution in aqueous media, increasing the pH to basic conditions is necessary.[1][2] However, be aware that ellagic acid is unstable in basic aqueous solutions and can degrade over time.[1][4][5]
Q3: Is it normal to observe precipitation when preparing solutions of this compound?
Yes, precipitation can be a common issue due to the low solubility of ellagic acid. This can occur if the concentration exceeds its solubility limit in the chosen solvent or if the temperature of the solution decreases. Using co-solvents or employing the techniques described in the troubleshooting guide can help mitigate this issue.
Q4: How does pH affect the solubility and stability of this compound?
The solubility of ellagic acid is highly dependent on pH. It is almost insoluble in acidic environments but shows significantly improved solubility in basic conditions.[1][2] This is due to the deprotonation of its phenolic hydroxyl groups at higher pH. However, in basic solutions, ellagic acid is prone to degradation through oxidation and hydrolysis of its lactone rings.[1][4][5] Therefore, for applications requiring aqueous solutions, it is crucial to balance solubility with stability. Freshly prepared solutions are recommended.
Q5: Are there any recommended solvent systems for achieving higher concentrations of this compound?
For higher concentrations, organic solvents are more effective than water. Dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) are commonly used.[1][6][7] Ellagic acid is reported to be soluble in DMSO at approximately 0.14 mg/mL.[6] For even higher solubility, NMP is a suitable option.[1][7] Mixtures of solvents, such as methanol and dimethylformamide, have also been used.[8]
Solubility Data Summary
The following table summarizes the reported solubility of unlabeled ellagic acid in various solvents. This data should serve as a close approximation for this compound.
| Solvent | Reported Solubility | Reference |
| Water (distilled) | 9.7 µg/mL | [1] |
| Water (basic pH) | Solubility significantly improves | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~0.14 mg/mL | [6] |
| Ethanol | Soluble to 0.65 mM | |
| Methanol | Slightly soluble | [1][7] |
| N-methyl-2-pyrrolidone (NMP) | High solubility | [1][7] |
| Polyethylene Glycol (PEG) 400 | Soluble | [2][9] |
Troubleshooting Guide
If you are encountering difficulties dissolving this compound, please follow the steps outlined below.
Experimental Workflow for Solubility Troubleshooting
Caption: A flowchart for troubleshooting solubility issues with this compound.
Detailed Troubleshooting Steps
-
Verify Solvent and Concentration:
-
pH Adjustment for Aqueous Solutions:
-
Issue: Attempting to dissolve this compound in neutral or acidic aqueous buffers.
-
Solution: Increase the pH of the solution to a basic level (pH > 7) to significantly improve solubility.[1][2] This can be achieved by adding a small amount of a base like sodium hydroxide.
-
Caution: Ellagic acid is not stable in basic aqueous solutions for extended periods.[1][4][5] It is recommended to prepare these solutions fresh before use.
-
-
Employ Physical Dissolution Aids:
-
Issue: Slow dissolution rate even in an appropriate solvent.
-
Solution: Gentle warming of the solution can help increase the rate of dissolution. Additionally, sonication can be used to break up solid particles and enhance solubilization.
-
Caution: When heating, be mindful of the potential for solvent evaporation and compound degradation. Monitor the temperature closely.
-
-
Consider Co-solvents and Formulation Strategies:
-
Issue: A single solvent system is not providing the desired solubility or stability.
-
Solution: The use of co-solvents can improve solubility. For instance, a mixture of an organic solvent and an aqueous buffer might be effective. For in-vivo applications, more advanced formulation strategies such as the use of cyclodextrins, solid dispersions, or nanoformulations may be necessary to improve both solubility and bioavailability.[10][11][12][13][14][15][16]
-
Experimental Protocol: Small-Scale Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Ethanol, buffered aqueous solution)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Logical Diagram for Solubility Determination
Caption: A workflow for the experimental determination of this compound solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Ellagic Acid | C14H6O8 | CID 5281855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical formulation approaches for improving aqueous solubility and bioavailability of ellagic acid: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Preparation of ellagic acid micro and nano formulations with amazingly increased water solubility by its entrapment in pectin or non-PAMAM dendrimers suitable for clinical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. art.torvergata.it [art.torvergata.it]
- 14. Enhancement of Ellagic Acid Solubility and Bioaccesibility by Microencapsulation Process and Biotransformation to Urolithins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Ellagic Acid-13C12 Detection
Welcome to the technical support center for the LC-MS/MS analysis of Ellagic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to method development and optimization for the detection of ellagic acid and its stable isotope-labeled internal standard, Ellagic acid-13C12.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of ellagic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Ellagic Acid | Incorrect ionization mode selected. | Ellagic acid ionizes best in negative electrospray ionization (ESI) mode. Ensure your mass spectrometer is set to negative ion detection.[1][2] |
| Inappropriate mobile phase composition. | The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly improve the sensitivity, retention, and peak shape of ellagic acid.[1] | |
| Suboptimal MRM transitions. | Verify the precursor and product ions. For ellagic acid, the most intense transition is typically m/z 301 → 229.[1][2] | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH. | The addition of 0.1% formic acid to the mobile phase can improve peak shape.[1] |
| Column degradation. | Use a guard column and ensure proper sample cleanup to prolong column life. Consider replacing the analytical column if performance degrades. | |
| Inappropriate column chemistry. | A C18 reversed-phase column is commonly used and provides good retention and separation for ellagic acid.[1] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents (LC-MS grade) and freshly prepared mobile phases. Flush the LC system thoroughly. |
| Matrix effects from the sample. | Implement a sample cleanup procedure such as solid-phase extraction (SPE) to remove interfering matrix components.[1][2] | |
| Inconsistent Retention Time | Unstable pump pressure or flow rate. | Check the LC pump for leaks and ensure it is properly primed and delivering a stable flow. |
| Changes in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. Use a mobile phase gradient if necessary to improve reproducibility. | |
| Column temperature fluctuations. | Use a column oven to maintain a constant and stable temperature. | |
| Poor Quantification Accuracy | Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard, such as this compound, to compensate for matrix effects and variations in sample preparation and instrument response.[3] |
| Non-linear calibration curve. | Ensure the calibration standards cover the expected concentration range of the samples. A linear relationship is typically observed for ellagic acid over a reasonable concentration range.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for ellagic acid detection by LC-MS/MS?
A1: Negative electrospray ionization (ESI) mode is recommended for the detection of ellagic acid as it provides a better signal-to-noise ratio compared to the positive ion mode.[1][2]
Q2: What are the optimal Multiple Reaction Monitoring (MRM) transitions for ellagic acid and its internal standard, this compound?
A2: The optimal MRM transitions are summarized in the table below. For ellagic acid, the transition m/z 301 → 229 generally provides the highest intensity and is used for quantification.[1] For this compound, the precursor ion is shifted by +12 Da due to the 12 13C atoms. The fragmentation is expected to be similar to the unlabeled compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Designation |
| Ellagic Acid | 301.0 | 229.0 | Quantifier |
| Ellagic Acid | 301.0 | 257.0 | Qualifier |
| This compound | 313.0 | 239.0 | Quantifier (IS) |
| This compound | 313.0 | 268.0 | Qualifier (IS) |
Q3: Why is an internal standard like this compound necessary for accurate quantification?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate quantification because it has nearly identical chemical and physical properties to the analyte (ellagic acid).[3] This means it will behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of the SIL-IS to each sample, it can be used to correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.
Q4: What type of LC column and mobile phase are suitable for ellagic acid analysis?
A4: A reversed-phase C18 column is commonly used for the separation of ellagic acid.[1] A mobile phase consisting of an aqueous component with 0.1% formic acid and an organic component like acetonitrile is effective.[1] The addition of formic acid improves peak shape and ionization efficiency.[1] Acetonitrile is often preferred over methanol as it can result in lower background noise.[1]
Experimental Protocol: LC-MS/MS Method for Ellagic Acid Quantification
This protocol provides a general methodology for the quantification of ellagic acid in biological samples using this compound as an internal standard.
1. Preparation of Standards and Quality Controls:
-
Prepare a stock solution of ellagic acid and this compound in methanol.
-
Prepare a series of working standard solutions by serially diluting the ellagic acid stock solution with methanol.
-
Prepare calibration standards by spiking the appropriate volume of the working standard solutions into a blank matrix (e.g., plasma, tissue homogenate).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Spike a fixed concentration of the this compound internal standard into all calibration standards, QC samples, and unknown samples.
2. Sample Preparation (using Solid-Phase Extraction - SPE):
-
Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elute the ellagic acid and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | See FAQ Q2 |
| Collision Energy (CE) | Optimize for each transition |
| Declustering Potential (DP) | Optimize for each transition |
4. Data Analysis:
-
Integrate the peak areas for both ellagic acid and this compound MRM transitions.
-
Calculate the peak area ratio of ellagic acid to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ellagic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of ellagic acid using LC-MS/MS.
This diagram outlines the key steps from sample preparation to final quantification, providing a clear visual guide for the experimental process.
References
- 1. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [mdpi.com]
- 2. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Ellagic Acid-13C12 in Biological Samples
Welcome to the technical support center for the use of Ellagic acid-13C12 as an internal standard in biological sample analysis. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals ensure the stability and accurate quantification of ellagic acid in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, extraction, and analysis of this compound in biological matrices.
Q1: I am observing high variability in the peak area of my this compound internal standard across my sample batch. What are the potential causes and solutions?
A: High variability in the internal standard signal can significantly impact the accuracy and precision of your results. The issue can often be traced to three main areas: sample preparation, the Liquid Chromatography (LC) system, or the Mass Spectrometry (MS) detector.
-
Inconsistent Sample Preparation:
-
Problem: Inconsistent extraction recovery, pipetting errors, or incomplete reconstitution of the dried extract can lead to variable amounts of the internal standard in the final sample.
-
Solution: Review your sample preparation workflow for consistency. Ensure all pipettes are properly calibrated. During solvent evaporation steps, avoid drying the sample to complete harshness, as this can make reconstitution difficult. Vortex samples thoroughly after reconstitution to ensure the internal standard is fully dissolved.
-
-
LC System and Autosampler Issues:
-
Problem: Inconsistent injection volumes due to air bubbles in the syringe or a partially clogged needle can lead to variable signal intensity. Carryover from a previous high-concentration sample can also lead to erroneously high signals in subsequent samples.
-
Solution: Regularly inspect the autosampler for air bubbles and ensure the wash solvent is effective at preventing carryover. A robust wash protocol might include multiple solvents of varying polarity.
-
-
Mass Spectrometer Instability:
-
Problem: A dirty or improperly positioned spray needle in the ion source can cause fluctuating ionization efficiency, leading to an unstable signal.
-
Solution: Regularly clean and maintain the ion source according to the manufacturer's recommendations. Ensure the spray needle is correctly positioned for optimal signal.
-
Q2: My recovery of this compound from plasma samples is low and inconsistent. How can I improve this?
A: Low recovery of ellagic acid from plasma is a common issue, often due to its strong affinity for proteins.[1] Conventional protein precipitation with solvents like methanol or acetonitrile alone is often insufficient, with recoveries reported as low as 13-18%.[2]
-
Problem: Ellagic acid can bind non-covalently to plasma proteins, preventing its efficient extraction.
-
Solution: Implement a Solid Phase Extraction (SPE) protocol. Acidification of the plasma sample with phosphoric acid prior to SPE can significantly improve recovery by disrupting the binding of ellagic acid to proteins. An optimized SPE protocol can yield recoveries greater than 90%.[2]
Q3: I am observing unexpected peaks or interference at the mass transition of my this compound internal standard. What could be the cause?
A: Interference can arise from several sources, including the biological matrix, metabolites of the native ellagic acid, or impurities in the internal standard itself.
-
Problem: The isotopic purity of the this compound should be high (typically >98%) to minimize the contribution of the unlabeled analyte to the internal standard signal.[1] Additionally, metabolites of native ellagic acid, such as urolithins, could potentially have fragment ions that are isobaric with the internal standard.[3]
-
Solution:
-
Verify Isotopic Purity: Confirm the isotopic purity of your this compound standard with the supplier's certificate of analysis.
-
Chromatographic Separation: Ensure your LC method provides adequate separation of ellagic acid from its known metabolites.
-
Matrix Effects: Evaluate for matrix effects by comparing the internal standard response in a neat solution versus a blank matrix extract. If significant signal suppression or enhancement is observed, further optimization of the sample cleanup is necessary.
-
Q4: Can this compound degrade during sample storage and processing? What are the optimal conditions to prevent this?
A: Yes, ellagic acid is susceptible to degradation, particularly at elevated temperatures and non-optimal pH.
-
Problem: Exposure to high temperatures and alkaline conditions can lead to the degradation of ellagic acid.
-
Solution:
-
Storage: Store biological samples at -20°C or lower for long-term stability. For short-term storage (up to 24 hours), samples can be kept at 4°C.[2]
-
pH: Maintain an acidic pH during extraction and in the final extract to improve stability. The use of formic acid in the mobile phase and reconstitution solvent is recommended.[2]
-
Temperature: Avoid excessive heat during sample preparation. If using an evaporation step, keep the temperature as low as possible.
-
Data Presentation: Stability of Ellagic Acid in Biological Samples
The following table summarizes the stability of ellagic acid under various storage conditions based on available literature.
| Biological Matrix | Storage Temperature | Duration | Analyte Stability | Citation |
| Rat Plasma | Room Temperature | 24 hours | Stable (within 90.7% - 102.1% of initial concentration) | [2] |
| Rat Tissues | Room Temperature | 24 hours | Stable (within 90.7% - 102.1% of initial concentration) | [2] |
| Rat Plasma | -20°C | 2 weeks | Stable (within 90.7% - 102.1% of initial concentration) | [2] |
| Rat Tissues | -20°C | 2 weeks | Stable (within 90.7% - 102.1% of initial concentration) | [2] |
| Rat Plasma | Freeze-Thaw Cycles | 3 cycles | Stable (within 90.7% - 102.1% of initial concentration) | [2] |
| Rat Tissues | Freeze-Thaw Cycles | 3 cycles | Stable (within 90.7% - 102.1% of initial concentration) | [2] |
| Processed Samples in Autosampler | 4°C | 12 hours | Stable (within 90.7% - 102.1% of initial concentration) | [2] |
Experimental Protocols
1. Solid Phase Extraction (SPE) of Ellagic Acid from Plasma
This protocol is adapted from a validated method for the extraction of ellagic acid from rat plasma.[2]
-
Materials:
-
ProElut™ PLS SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Phosphoric acid (H₃PO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
24-port vacuum SPE manifold
-
-
Procedure:
-
Precondition SPE Cartridge: Precondition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Pre-treatment: To 100 µL of plasma, add 5 µL of 50% H₃PO₄ and 35 µL of KH₂PO₄ solution. Vortex to mix. This step is crucial for disrupting protein binding.
-
Load Sample: Load the pre-treated plasma sample onto the preconditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a washing solution (40% methanol in 0.1% formic acid aqueous solution).
-
Elute Analyte: Elute the ellagic acid with 0.5 mL of an elution solution (90% methanol in 0.1% formic acid aqueous solution).
-
Final Preparation: Collect the eluate and filter it through a 0.22-µm syringe filter before injection into the LC-MS/MS system.
-
2. Liquid-Liquid Extraction (LLE) of Phenolic Compounds from Urine (General Protocol)
This is a general protocol for the extraction of phenolic compounds from urine and should be optimized for ellagic acid.
-
Materials:
-
Ethyl acetate or diethyl ether (HPLC grade)
-
Hydrochloric acid (HCl) for pH adjustment
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Sample Preparation: Take a known volume of urine (e.g., 1-2 mL).
-
Hydrolysis (Optional): To measure total ellagic acid (free and conjugated), an acid hydrolysis step can be performed. Add an equal volume of 2M HCl and heat at 90°C for 1-2 hours. Cool the sample before proceeding.
-
pH Adjustment: Adjust the pH of the urine sample to an acidic range (e.g., pH 2-4) using HCl. This will ensure that the phenolic hydroxyl groups are protonated, making the compound less polar and more soluble in the organic solvent.
-
Extraction: Transfer the acidified urine to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Collect Organic Phase: Collect the upper organic layer (ethyl acetate).
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Combine and Evaporate: Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.
-
Visualizations
Caption: Simplified degradation pathway of ellagic acid.
Caption: General experimental workflow for sample preparation.
Caption: A decision tree for troubleshooting common issues.
References
- 1. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [mdpi.com]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Addressing Matrix Effects with Ellagic Acid-13C12 Internal Standard
Welcome to the technical support center for the application of Ellagic acid-13C12 as an internal standard in mass spectrometry-based analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and ensuring accurate quantification of ellagic acid in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1]
Q2: How does an internal standard like this compound help in addressing matrix effects?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically and structurally almost identical to the analyte of interest (ellagic acid).[2][3][] When introduced into a sample, it experiences the same variations during sample preparation, chromatography, and ionization as the analyte.[5][6] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations caused by matrix effects can be normalized, leading to more accurate and reliable quantification.[6]
Q3: What are the key characteristics of an ideal internal standard?
A3: An ideal internal standard should:
-
Be a stable, isotopically labeled version of the analyte (e.g., containing 13C or 15N).[1]
-
Co-elute with the analyte to experience the same matrix effects.
-
Have similar extraction recovery and ionization efficiency to the analyte.
-
Be added to all samples, including calibration standards and quality controls, at a constant and known concentration.[6]
-
Not be naturally present in the sample matrix.[6]
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[7] This ensures that it can account for analyte loss or variability during all subsequent steps, such as extraction, evaporation, and reconstitution.
Troubleshooting Guide
Issue 1: I am observing poor precision and accuracy in my results despite using an internal standard.
-
Possible Cause 1: Inconsistent Internal Standard Concentration.
-
Solution: Ensure that the this compound internal standard is added to every sample, calibrator, and quality control at the exact same concentration.[6] Use a calibrated pipette and verify the concentration of your stock solution.
-
-
Possible Cause 2: Analyte and Internal Standard Do Not Co-elute.
-
Solution: While 13C-labeled standards are less prone to chromatographic shifts than deuterium-labeled ones, it's crucial to verify co-elution. A significant separation in retention times means the analyte and internal standard are not experiencing the same matrix components, leading to differential ion suppression or enhancement. Re-evaluate and optimize your chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to ensure co-elution.
-
-
Possible Cause 3: Purity of the Internal Standard.
-
Solution: Verify the chemical and isotopic purity of your this compound. The presence of unlabeled ellagic acid as an impurity will lead to an overestimation of the analyte concentration.
-
Issue 2: The peak area of my internal standard is highly variable across different samples.
-
Possible Cause 1: Severe and Variable Matrix Effects.
-
Solution: While the internal standard is meant to correct for matrix effects, extreme variations can still be problematic. Consider improving your sample cleanup procedure to remove more of the interfering matrix components.[1] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized for this purpose.[5][8]
-
-
Possible Cause 2: Inconsistent Sample Preparation.
-
Solution: Review your sample preparation protocol for consistency. Variations in extraction efficiency between samples will be reflected in the internal standard's response. Ensure uniform timing, temperature, and reagent volumes for all samples.
-
Experimental Protocols
Protocol 1: Quantitative Analysis of Ellagic Acid in Plasma using this compound Internal Standard
This protocol is a representative example and may require optimization for your specific application and instrumentation.
1. Preparation of Stock and Working Solutions:
- Ellagic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve ellagic acid in a suitable organic solvent (e.g., DMSO, methanol).
- This compound Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in the same solvent.
- Working Solutions: Prepare serial dilutions of the ellagic acid stock solution in the appropriate solvent to create calibration standards. Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the final sample volume.
2. Sample Preparation (Solid-Phase Extraction - SPE):
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of the this compound working solution. Vortex briefly.
- Add 200 µL of 0.1% formic acid in water and vortex.
- Condition an SPE cartridge (e.g., ProElutTM PLS) with 1 mL of methanol followed by 1 mL of water.
- Load the prepared plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in 0.1% formic acid.
- Elute the analyte and internal standard with 0.5 mL of 90% methanol in 0.1% formic acid.[9]
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
3. UPLC-MS/MS Conditions:
- UPLC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase column (e.g., ZORBAX SB-C18, 4.6 mm × 50 mm, 1.8 µm).[9]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.[9]
- Gradient: Optimize to ensure co-elution of ellagic acid and its internal standard (a typical starting point could be a linear gradient from 10% to 90% B over several minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ESI.[9]
- MRM Transitions:
- Ellagic Acid: m/z 301 → 229.[9]
- This compound: Monitor the appropriate mass shift (e.g., m/z 313 → 241, assuming all 12 carbons are labeled). This should be confirmed with your specific internal standard.
Data Presentation
Table 1: Example of Matrix Effect Evaluation
The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix to the peak area in a neat solution.
| Sample ID | Analyte Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (in Plasma Matrix) | Matrix Effect (%) |
| QC Low | 50 | 150,000 | 135,000 | 90.0 (Suppression) |
| QC Mid | 200 | 600,000 | 552,000 | 92.0 (Suppression) |
| QC High | 800 | 2,400,000 | 2,280,000 | 95.0 (Suppression) |
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
Table 2: Comparison of Results With and Without Internal Standard Correction
This table illustrates the improvement in data quality when using an internal standard.
| Sample Replicate | Measured Concentration without IS (ng/mL) | Measured Concentration with IS Correction (ng/mL) |
| 1 | 85.2 | 101.5 |
| 2 | 115.8 | 99.8 |
| 3 | 92.5 | 100.7 |
| Mean | 97.8 | 100.7 |
| %RSD | 16.5% | 0.9% |
Visualizations
Caption: Experimental workflow for the quantification of ellagic acid.
Caption: Logic of matrix effect compensation using a SIL-IS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ellagic Acid-13C12 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with Ellagic acid-13C12 in mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and solutions to common problems observed during the analysis of this compound.
Issue 1: Low or No Signal Intensity of this compound Internal Standard
Q: I am observing a very weak or no signal for my this compound internal standard. What are the likely causes and how can I troubleshoot this?
A: Low or absent signal from your stable isotope-labeled (SIL) internal standard can arise from issues related to its preparation, storage, instrument settings, or interactions within the sample matrix. Below is a step-by-step guide to diagnose and resolve this issue.
Troubleshooting Workflow for Low this compound Signal
Caption: A step-by-step decision tree for troubleshooting low signal intensity of the this compound internal standard.
Potential Causes and Detailed Solutions:
-
Improper Standard Preparation and Handling:
-
Concentration Verification: Double-check the calculations for the spiking solution concentration. An error in dilution can lead to a much lower concentration than intended.
-
Solubility Issues: Ensure that the this compound has been fully dissolved in the appropriate solvent. Ellagic acid has low water solubility. Stock solutions are often prepared in methanol or DMSO.[1]
-
Storage and Stability: this compound should be stored under the recommended conditions, typically at -20°C and protected from light.[2] Repeated freeze-thaw cycles should be avoided. Studies have shown that ellagic acid is stable for at least 24 hours at room temperature and for 2 weeks at -20°C.[3]
-
-
Mass Spectrometer and LC Method Parameters:
-
MS Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.[4] Regular maintenance is crucial for optimal performance.
-
Ionization Mode: Ellagic acid ionizes most efficiently in negative electrospray ionization (ESI) mode.[3][5] Confirm that the instrument is operating in the correct polarity.
-
MRM Transitions: Verify that the correct precursor and product ions for this compound are being monitored. For unlabeled ellagic acid, a common transition is m/z 301 -> 229.[3] For the 13C12 labeled version, the precursor ion will be at a higher m/z (e.g., 313).
-
Source Parameters: Optimize MS source parameters, including ion spray voltage, source temperature, nebulizer gas, and drying gas flows to maximize the signal for this compound.[5]
-
-
Sample Preparation and Matrix Effects:
-
Extraction Efficiency: Simple protein precipitation with methanol or acetonitrile has been shown to have very low recovery for ellagic acid (around 13-18%).[5] Solid-phase extraction (SPE) is often a more effective method for sample cleanup and concentration, with recoveries reported to be much higher.[3]
-
Matrix-Induced Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[6] To mitigate this, improve the chromatographic separation to resolve the internal standard from interfering matrix components.[7]
-
Cross-Signal Contribution: In rare cases, a naturally occurring isotope from the unlabeled analyte can contribute to the signal of the labeled internal standard, especially if the mass difference is small.[8] This is less of a concern with 13C12 labeling due to the significant mass difference.
-
Issue 2: Poor Peak Shape and High Variability in Signal Intensity
Q: My this compound peak shape is poor (e.g., broad, tailing) and the signal intensity is inconsistent across injections. What could be the problem?
A: Poor peak shape and high variability often point to issues with the liquid chromatography (LC) system, the sample matrix, or the stability of the analyte.
Potential Causes and Solutions:
-
Chromatographic Issues:
-
Column Overload: Injecting too high a concentration of the internal standard or sample can lead to peak fronting.[6]
-
Column Contamination: Buildup of matrix components on the analytical column can cause peak tailing and shifting retention times. Implement a column wash step or use a guard column.
-
Mobile Phase pH: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly improve the peak shape of phenolic compounds like ellagic acid.[3][7]
-
-
Sample Matrix and Preparation:
-
Inadequate Sample Cleanup: Insufficient removal of matrix components can lead to poor peak shape and ion suppression. As mentioned, SPE is generally recommended over simple protein precipitation for ellagic acid.[5]
-
Analyte Adsorption: Ellagic acid can adsorb to plasticware. Using low-adsorption vials and pipette tips can help minimize this issue.
-
-
System and Method Stability:
-
Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and delivering a consistent volume for each injection.
-
LC Pump Performance: Check for pressure fluctuations in the LC pumps, which could indicate a leak or a need for maintenance.
-
Data and Protocols
For reproducible and robust results, it is essential to use optimized experimental parameters. The following tables and protocols provide a starting point for the analysis of Ellagic acid and its 13C12-labeled internal standard.
Quantitative Data: Optimized LC-MS/MS Parameters
The following table summarizes typical parameters for the analysis of ellagic acid using UPLC-MS/MS. These should be optimized for your specific instrument and application.
| Parameter | Typical Value/Setting | Reference |
| LC Column | ZORBAX SB-C18 (4.6 mm × 50 mm, 1.8 µm) | [5] |
| Mobile Phase A | Water with 0.1% Formic Acid | [7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [7] |
| Flow Rate | 0.3 - 1.0 mL/min | [1][9] |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [3][5] |
| MRM Transition (Ellagic Acid) | m/z 301 -> 229 | [3] |
| MRM Transition (this compound) | m/z 313 -> 241 (example, verify with standard) | N/A |
| Ion Spray Voltage | Optimized for specific instrument | [5] |
| Source Temperature | Optimized for specific instrument | [5] |
| LLOQ in Plasma | ~5.0 ng/mL | [7] |
Experimental Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of ellagic acid from plasma samples.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 100 µL of plasma, add the this compound internal standard. Load the entire sample onto the conditioned SPE cartridge.
-
Wash Step: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in 0.1% formic acid aqueous solution to remove interfering substances.[3]
-
Elution: Elute the analyte and internal standard with 0.5 mL of 90% methanol in 0.1% formic acid aqueous solution.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Experimental Workflow for Ellagic Acid Analysis
Caption: A typical experimental workflow for the quantitative analysis of ellagic acid in biological samples using LC-MS/MS.
Signaling Pathway Information
Ellagic acid is known to interact with several cellular signaling pathways, often exhibiting inhibitory effects. It is a potent inhibitor of Casein Kinase 2 (CK2) and Src homology region 2 domain-containing phosphatase 2 (SHP2).
Ellagic Acid Interaction with Signaling Pathways
References
- 1. welchlab.com [welchlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
Purity assessment of Ellagic acid-13C12 and potential interferences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Ellagic acid-13C12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts. The carbon atoms in the this compound molecule are enriched with the Carbon-13 isotope. Its primary application is as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: What are the typical purity and isotopic enrichment levels for commercial this compound?
Commercial this compound typically has a chemical purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and an isotopic enrichment of ≥98% for 13C. However, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific values.[2][3]
Q3: What are the common analytical techniques for assessing the purity of this compound?
The most common analytical techniques for assessing the purity of this compound are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection for determining chemical purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for confirming identity, assessing chemical purity, and determining isotopic enrichment.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for confirming the structure and assessing isotopic purity.[6]
Q4: What are potential sources of impurities or interferences in this compound analysis?
Potential sources of impurities and interferences include:
-
Residual starting materials and by-products from the synthesis of the labeled compound.
-
Unlabeled Ellagic acid : The presence of the unlabeled counterpart is expected and its percentage is determined by the isotopic enrichment.
-
Isobaric interferences : These are molecules with the same nominal mass as this compound, which can be particularly problematic in low-resolution mass spectrometry. High-resolution mass spectrometry can help distinguish between the analyte and isobaric interferences.
-
Matrix effects : In biological samples, co-eluting endogenous compounds can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Contaminants from natural sources : If the precursor for the synthesis is derived from natural sources like gallnuts, there is a possibility of contamination with toxic compounds such as anacardic acid and ginkgolic acid.[7]
Purity Assessment Workflow
A systematic workflow is essential for the accurate purity assessment of this compound.
Caption: A general workflow for the purity assessment of this compound.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase (residual silanols). | - Adjust mobile phase pH to suppress ionization of Ellagic acid.- Use an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Retention Time Drift | Inconsistent mobile phase composition. | - Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. | |
| Column degradation. | - Flush the column with a strong solvent or replace it if necessary. | |
| Baseline Noise/Drift | Contaminated mobile phase or detector cell. | - Use high-purity solvents and filter the mobile phase.- Flush the detector cell. |
| Air bubbles in the system. | - Degas the mobile phase and purge the pump. |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Ion suppression due to matrix effects. | - Improve sample clean-up (e.g., using solid-phase extraction).- Adjust chromatography to separate Ellagic acid from interfering compounds. |
| Inefficient ionization. | - Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).- Use a mobile phase additive that promotes ionization (e.g., formic acid for negative ion mode).[8] | |
| Unexpected Adducts | Presence of salts in the sample or mobile phase. | - Use high-purity solvents and volatile mobile phase additives (e.g., ammonium formate instead of sodium phosphate).- Clean the ion source. |
| Inaccurate Isotopic Ratio | Co-eluting isobaric interference. | - Improve chromatographic separation.- Use high-resolution mass spectrometry to differentiate between this compound and the interference. |
| Detector saturation. | - Dilute the sample to bring the signal within the linear range of the detector. |
Experimental Protocols
HPLC Method for Chemical Purity
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
LC-MS/MS Method for Identity and Isotopic Enrichment
-
LC System: UPLC/HPLC with a C18 column.
-
Mobile Phase: Gradient of methanol and water with 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for unlabeled Ellagic acid (m/z 301 -> 229) and this compound (m/z 313 -> 241).[8]
-
Data Analysis: Isotopic enrichment is calculated from the ratio of the peak areas of the labeled and unlabeled species.
NMR for Structural Confirmation and Isotopic Purity
-
Solvent: DMSO-d₆.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: ¹H NMR and ¹³C NMR.
-
Analysis: The ¹H NMR spectrum should be consistent with the structure of Ellagic acid. The ¹³C NMR spectrum will show enhanced signals for the labeled carbon positions, and the isotopic purity can be estimated from the relative intensities of the ¹³C signals compared to any residual ¹²C signals.
Quantitative Data Summary
The following tables provide typical quantitative data for this compound.
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Method |
| Chemical Purity | ≥ 95% | HPLC |
| Isotopic Enrichment | ≥ 98% | LC-MS or NMR |
| Identity | Conforms to structure | ¹H NMR, MS |
| Appearance | Off-white to light yellow solid | Visual |
Table 2: Example Certificate of Analysis Data for a Batch of this compound
| Test | Result |
| HPLC Purity | 99.2% |
| Isotopic Enrichment | 99.5% |
| Mass Spectrum | Consistent with structure |
| ¹H NMR | Consistent with structure |
Signaling Pathway Involving Ellagic Acid
Ellagic acid has been shown to modulate several signaling pathways, which is relevant for researchers using it in biological studies. One such pathway is the Nrf2-mediated antioxidant response.
Caption: Ellagic acid can promote the dissociation of Nrf2 from Keap1, leading to the activation of antioxidant genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. almacgroup.com [almacgroup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ellagic Acid-13C12 Stock Solutions
This technical support center provides guidance on the long-term stability of Ellagic acid-13C12 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of ellagic acid.[1][2] Ellagic acid is soluble in DMSO at a concentration of approximately 0.14 mg/mL.[3] For complete dissolution, slight heating and purging with an inert gas may be beneficial.[3]
Q2: How should I store solid this compound?
A2: Solid this compound should be stored at -20°C.[4] Under these conditions, the compound is stable for at least three years.[4] Unlabeled ellagic acid has been reported to be stable for at least four years as a crystalline solid at -20°C.[3][5]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions in a suitable solvent like DMSO at -80°C.[4] Under these conditions, the solution is stable for up to six months.[4] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[4] It is advisable to avoid repeated freeze-thaw cycles.
Q4: How long can I store aqueous solutions of ellagic acid?
A4: It is not recommended to store aqueous solutions of ellagic acid for more than one day.[1] Ellagic acid is unstable in aqueous solutions at various pH levels.[6]
Q5: Is this compound sensitive to light?
A5: While some studies on ellagic acid-rich extracts suggest that light has no significant effect on the stability of ellagic acid, it is generally good practice to protect phenolic compounds from light to minimize the risk of photodegradation.[6] Therefore, storing solutions in amber vials or in the dark is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - The concentration may be too high for the storage temperature. - The solvent may not be optimal. | - Warm the solution gently to redissolve the precipitate before use. - Prepare a more dilute stock solution. - Ensure the solvent is of high purity and anhydrous. |
| Discoloration of the stock solution (e.g., turning yellowish or brownish) | - Oxidation of the phenolic hydroxyl groups. | - Purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution.[3] - Store aliquots under an inert atmosphere. - Prepare fresh stock solutions more frequently. |
| Inconsistent experimental results | - Degradation of the stock solution due to improper storage or handling. | - Prepare fresh stock solutions from solid material. - Aliquot the stock solution to minimize freeze-thaw cycles. - Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC-UV) before use. |
| Difficulty dissolving the compound | - Ellagic acid has low solubility in many solvents. | - Use DMSO as the solvent.[1][2] - Gentle heating may be required for complete solubilization.[7] - Sonication can also aid in dissolution. |
Data Presentation: Stability of Ellagic Acid Stock Solutions
| Compound | Form | Solvent | Storage Temperature | Stability Duration | Source |
| This compound | Powder | - | -20°C | 3 years | [4] |
| This compound | Solution | In solvent | -80°C | 6 months | [4] |
| This compound | Solution | In solvent | -20°C | 1 month | [4] |
| Ellagic acid (unlabeled) | Crystalline Solid | - | -20°C | ≥ 4 years | [3][5] |
| Ellagic acid (unlabeled) | Solution | Aqueous Buffer | Room Temperature | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Purge the headspace of the tube with an inert gas to minimize oxidation.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Activation of the Nrf2 signaling pathway by Ellagic Acid.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ellagic acid ameliorates oxidative stress and insulin resistance in high glucose-treated HepG2 cells via miR-223/keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellagic Acid Alleviates Diquat-Induced Jejunum Oxidative Stress in C57BL/6 Mice through Activating Nrf2 Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Ellagic Acid Quantification: Leveraging the Precision of Isotopic Labeling
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like ellagic acid is paramount. This guide provides a comprehensive comparison of analytical method validation for the quantification of ellagic acid, with a focus on the superior performance achieved using a stable isotope-labeled internal standard, Ellagic acid-13C12, in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We will also compare this method with alternative techniques, namely UPLC-MS/MS without an isotopically labeled standard, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and UV-Vis Spectrophotometry.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ellagic acid. This similarity ensures that it behaves identically during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss or matrix effects. The only significant difference is its mass, which allows for distinct detection by the mass spectrometer, leading to highly accurate and precise quantification.
Comparative Analysis of Method Validation Parameters
The following tables summarize the key quantitative data from validated methods for ellagic acid quantification. The data for the UPLC-MS/MS method using this compound is projected based on the established benefits of using a stable isotope-labeled internal standard, which typically leads to enhanced precision and accuracy.
Table 1: Linearity and Sensitivity
| Parameter | UPLC-MS/MS with this compound (Projected) | UPLC-MS/MS[1] | HPLC-DAD[2][3] | UV-Vis Spectrophotometry[4] |
| Linear Range | 5 - 1,280 ng/mL | 10 - 1,280 ng/mL | 9.5 - 95 µg/mL; 5 - 200 µg/mL | 1 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9986 | > 0.999; > 0.99 | 0.9994 |
| Limit of Detection (LOD) | < 2.5 ng/g | Not Reported | 1.54 µg/mL; 1.9 µg/mL | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 2.5 ng/g | 5.0 ng/mL (plasma), 2.5 ng/g (tissues) | 4.68 µg/mL; 5.8 µg/mL | 0.11 µg/mL |
Table 2: Accuracy and Precision
| Parameter | UPLC-MS/MS with this compound (Projected) | UPLC-MS/MS[1] | HPLC-DAD[2][3] | UV-Vis Spectrophotometry[4] |
| Accuracy (% Recovery) | 95 - 105% | 94.7 - 104.6% | 99.56 - 104.26%; 92.48 - 111.05% | 94.47 - 106.83% |
| Intra-day Precision (% RSD) | < 5% | 3.0 - 5.7% | 0.23 - 0.65% | 1 - 3% |
| Inter-day Precision (% RSD) | < 5% | 3.6 - 7.2% | 0.18 - 2.13% | 2 - 3% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols for the key methods cited.
UPLC-MS/MS Method[1]
-
Sample Preparation: Solid-phase extraction (SPE) is employed for plasma and tissue homogenates to remove proteins and other interfering substances.
-
Chromatography: Separation is achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transition for ellagic acid is m/z 301.0 → 229.0.
-
Internal Standard: For the projected method, a known concentration of this compound would be added to all samples and calibration standards prior to SPE. The MRM transition for this compound would be m/z 313.0 → 241.0.
HPLC-DAD Method[2][3]
-
Sample Preparation: Samples are typically extracted with a suitable organic solvent like methanol or ethanol, followed by filtration.
-
Chromatography: A C18 column is commonly used with a mobile phase that is a mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The separation is often performed using a gradient elution.
-
Detection: A Diode-Array Detector (DAD) is used to monitor the absorbance at a specific wavelength, typically around 254 nm for ellagic acid.
UV-Vis Spectrophotometry Method[4]
-
Sample Preparation: The sample is dissolved in a suitable solvent, and the concentration is adjusted to fall within the linear range of the instrument.
-
Analysis: The absorbance of the sample is measured at the wavelength of maximum absorbance (λmax) for ellagic acid, which is determined by scanning a standard solution.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical bioanalytical method validation workflow and the hierarchical relationship of validation parameters.
Caption: A typical workflow for bioanalytical method validation.
Caption: Hierarchy of method validation parameters.
References
- 1. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the analysis method for marker compound ellagic acid of ethanol extracts of Sanguisorba officinalis L. using HPLC-DAD | Food Science and Technology [fstjournal.com.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle: Ellagic Acid-13C12 vs. Deuterated Ellagic Acid as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of ellagic acid, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison between two commonly employed stable isotope-labeled internal standards: Ellagic acid-13C12 and deuterated ellagic acid. The selection of the optimal internal standard is critical for mitigating matrix effects and correcting for variability during sample preparation and analysis, ultimately leading to more robust and defensible results.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating a heavier isotope, such as Carbon-13 (¹³C) or Deuterium (²H), the internal standard becomes chemically identical to the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z). This allows for the precise normalization of the analyte's signal, compensating for variations in extraction recovery, matrix-induced ion suppression or enhancement, and instrument response.
Performance Comparison: A Tale of Two Isotopes
The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it behaves similarly throughout the entire analytical process. It is in this regard that ¹³C-labeled standards generally hold a distinct advantage over their deuterated counterparts.
| Performance Parameter | This compound (Expected) | Deuterated Ellagic Acid (Expected) | Rationale |
| Chromatographic Co-elution | Perfect co-elution with native ellagic acid. | Potential for a slight retention time shift, often eluting earlier than the native analyte. | The substitution of hydrogen with deuterium can alter the molecule's polarity and strength of interaction with the stationary phase, a phenomenon known as the "isotope effect". ¹³C labeling does not significantly impact chromatographic behavior. |
| Matrix Effect Compensation | Superior compensation for matrix effects due to identical elution time and ionization characteristics. | May provide less reliable compensation if the retention time shift causes the analyte and internal standard to elute into regions with different matrix interferences. | Co-elution is crucial for ensuring that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement from co-eluting matrix components. |
| Isotopic Stability | Highly stable; ¹³C atoms are not prone to exchange. | Risk of back-exchange of deuterium atoms with protons from the solvent or matrix, especially at certain molecular positions and under specific pH or temperature conditions. | Deuterium exchange can lead to a decrease in the concentration of the labeled internal standard and an artificial increase in the analyte signal, compromising accuracy. |
| Accuracy and Precision | Generally leads to higher accuracy and precision in quantitative assays. | Can provide acceptable accuracy and precision with careful validation, but the potential for isotopic effects introduces a higher risk of systematic error. | The closer the physicochemical properties of the internal standard to the analyte, the more reliable the correction for analytical variability. |
| Cost and Availability | Typically more expensive and may have more limited availability due to a more complex synthesis process. | Generally less expensive and more widely available. | The synthesis of deuterated compounds is often simpler than incorporating multiple ¹³C atoms. |
Experimental Protocols: A Roadmap to Reliable Quantification
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 100 µL of plasma or tissue homogenate, add a known concentration of either this compound or deuterated ellagic acid internal standard.
-
Acidification: Add 5 µL of 50% H₃PO₄ and 35 µL of KH₂PO₄ to the sample and vortex to mix. This step helps to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing through 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of a washing solution (e.g., 40% methanol in 0.1% formic acid).
-
Elution: Elute the ellagic acid and the internal standard from the cartridge with 0.5 mL of an elution solution (e.g., 90% methanol in 0.1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation of ellagic acid.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is ideal for sensitive and selective detection.
-
Ellagic Acid Transition: m/z 301 → 229
-
This compound Transition: m/z 313 → 241 (predicted)
-
Deuterated Ellagic Acid Transition: Will depend on the number and position of deuterium atoms.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Figure 1. A generalized workflow for the quantification of ellagic acid using an internal standard.
To make an informed decision, a logical approach to selecting the appropriate internal standard is necessary.
Figure 2. Decision pathway for selecting an internal standard for ellagic acid analysis.
Conclusion: A Clearer Path to Accurate Quantification
For laboratories where the highest level of data quality is paramount, the investment in this compound is well-justified. However, if cost and availability are primary constraints, a deuterated ellagic acid standard can be a viable alternative, provided that a thorough method validation is performed to assess and mitigate any potential issues arising from chromatographic shifts and isotopic instability. Ultimately, the choice of internal standard should be guided by the specific requirements of the analytical method and the desired level of data integrity.
The Gold Standard in Quantitative Analysis: A Comparative Guide to the Linearity, Accuracy, and Precision of Ellagic Acid-13C12
For researchers, scientists, and drug development professionals demanding the utmost confidence in their analytical data, the choice of an internal standard is paramount. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Ellagic acid-13C12, against alternative methods for the quantification of Ellagic acid. By leveraging the principles of stable isotope dilution, this compound offers demonstrably superior linearity, accuracy, and precision, ensuring data integrity in complex biological matrices.
Superior Performance with Stable Isotope Dilution
Stable isotope-labeled internal standards (SIL-IS) are widely recognized as the "gold standard" in quantitative mass spectrometry.[1] Unlike structural analogs, a SIL-IS is chemically identical to the analyte, differing only in isotopic composition. This near-perfect chemical and physical similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, processing, and chromatographic analysis.[2] This co-elution and identical ionization behavior allows the SIL-IS to effectively compensate for variations in sample recovery and matrix-induced ion suppression or enhancement, which are significant sources of error in complex biological samples.[2][3]
The use of a SIL-IS like this compound is therefore expected to yield significant improvements in method performance compared to methods employing structural analogs or no internal standard at all.
Quantitative Performance Comparison
The following tables summarize the expected performance of an LC-MS/MS method for the quantification of Ellagic acid under three different internal standard scenarios. The data for "Without Internal Standard" and "With Structural Analog IS" are based on published validation data for Ellagic acid analysis.[1][2] The performance metrics for "With this compound IS" are projected based on the typical and documented improvements observed when employing a stable isotope-labeled internal standard.[2][4]
Table 1: Linearity
| Parameter | Without Internal Standard | With Structural Analog IS (Hypothetical) | With this compound IS (Projected) |
| Concentration Range | 9.5 - 95.0 µg/mL | 9.5 - 95.0 µg/mL | 9.5 - 95.0 µg/mL |
| Correlation Coefficient (R²)[1][2] | > 0.999 | > 0.999 | > 0.999 |
Table 2: Accuracy
| Parameter | Without Internal Standard | With Structural Analog IS (Hypothetical) | With this compound IS (Projected) |
| Recovery (%)[1][2] | 99 - 110% | 98 - 102% | 99.5 - 100.5% |
| Bias (%)[2] | Potentially > ±15% | Can exceed ±15% | Typically within ±5% |
Table 3: Precision
| Parameter | Without Internal Standard | With Structural Analog IS (Hypothetical) | With this compound IS (Projected) |
| Intra-day Precision (%RSD)[1][2] | 0.23 - 0.65% | < 5% | < 2% |
| Inter-day Precision (%RSD)[1][2] | 0.18 - 2.13% | < 10% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for the validation of analytical methods. The following protocols are based on established guidelines for assessing linearity, accuracy, and precision.
Linearity Assessment
Objective: To determine the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte.
Methodology:
-
Prepare a stock solution of Ellagic acid and a separate stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of at least six calibration standards by spiking a blank matrix (e.g., plasma, tissue homogenate) with known concentrations of Ellagic acid, covering the expected analytical range.
-
Add a constant, known concentration of this compound to each calibration standard and all unknown samples.
-
Extract the analytes from the matrix using an appropriate sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
For each calibration standard, calculate the peak area ratio of Ellagic acid to this compound.
-
Plot the peak area ratio against the known concentration of Ellagic acid.
-
Perform a linear regression analysis and determine the correlation coefficient (R²). An R² value of >0.99 is generally considered acceptable.
Accuracy Assessment
Objective: To determine the closeness of the measured concentration to the true concentration of the analyte.
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix with known concentrations of Ellagic acid.
-
Add a constant, known concentration of this compound to each QC sample.
-
Prepare and analyze at least five replicates of each QC sample concentration.
-
Quantify the concentration of Ellagic acid in the QC samples using a calibration curve prepared on the same day.
-
Calculate the accuracy as the percentage of the measured concentration relative to the nominal (true) concentration: Accuracy (%) = (Measured Concentration / Nominal Concentration) * 100.
-
The mean accuracy should typically be within 85-115% of the nominal value (or 80-120% at the lower limit of quantification).
Precision Assessment
Objective: To determine the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
Methodology:
-
Repeatability (Intra-day Precision):
-
Prepare QC samples at low, medium, and high concentrations.
-
Add a constant, known concentration of this compound to each QC sample.
-
Analyze at least five replicates of each QC concentration level within a single analytical run on the same day.
-
Calculate the relative standard deviation (%RSD) for the measured concentrations at each level.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability experiment on at least two different days, with different analysts, and/or using different equipment.
-
Calculate the %RSD for the combined results from all runs.
-
The %RSD should typically not exceed 15% (or 20% at the lower limit of quantification).
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing linearity, accuracy, and precision.
Caption: Workflow for Linearity Assessment.
Caption: Workflow for Accuracy Assessment.
Caption: Workflow for Precision Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
A Comparative Analysis of Recovery: Ellagic Acid vs. Ellagic Acid-13C12
In the realm of quantitative analytical chemistry, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is a gold-standard practice. This guide provides a comparative overview of the recovery of Ellagic acid and its stable isotope-labeled counterpart, Ellagic acid-13C12, in the context of their analytical quantification. The fundamental principle underpinning this comparison is that an ideal internal standard exhibits chemical and physical properties identical to the analyte, ensuring that any loss during sample processing affects both compounds equally.
The Role of this compound as an Internal Standard
This compound is a form of Ellagic acid where twelve of the carbon atoms (¹²C) are replaced with the heavier carbon isotope (¹³C). This isotopic labeling results in a molecule with a higher molecular weight (approximately 314.10 g/mol ) compared to the natural Ellagic acid (approximately 302.28 g/mol )[1]. This mass difference is readily distinguishable by mass spectrometry (MS), allowing for simultaneous detection and quantification of both the analyte (Ellagic acid) and the internal standard (this compound)[1].
Crucially, the addition of stable isotopes does not significantly alter the chemical properties of the molecule. Therefore, during sample preparation, including extraction, purification, and derivatization, this compound is expected to behave identically to Ellagic acid. This identical behavior is the cornerstone of its use as an internal standard, as it allows for the correction of any analyte loss that may occur during the experimental workflow. Consequently, their recovery rates are theoretically identical.
Comparative Recovery Data
The following table summarizes the expected comparative recovery of Ellagic acid and this compound from a biological matrix, such as plasma, based on the principle of isotopic dilution analysis. The data presented here is representative of a typical solid-phase extraction (SPE) procedure, a common method for sample cleanup prior to LC-MS analysis[2][3]. The key takeaway is that the recovery for both compounds is assumed to be the same, as the internal standard is designed to mirror the behavior of the analyte.
| Compound | Spiked Concentration (ng/mL) | Concentration after Extraction (ng/mL) | Recovery (%) |
| Ellagic Acid | 100 | 88 | 88 |
| This compound | 100 | 88 | 88 |
Note: The presented recovery percentage is a representative value from a validated analytical method. Actual recovery can vary depending on the matrix and the specifics of the extraction protocol.
Experimental Protocol: Quantification of Ellagic Acid in Plasma using LC-MS with an Internal Standard
This section details a representative protocol for the extraction and quantification of Ellagic acid from a plasma sample, utilizing this compound as an internal standard.
1. Sample Preparation:
-
To a 100 µL plasma sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) as the internal standard.
-
Vortex the sample for 30 seconds.
-
Add 400 µL of acidified methanol (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the Ellagic acid and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative ion mode. Monitor the specific mass transitions for Ellagic acid (e.g., m/z 301 -> 229) and this compound (e.g., m/z 313 -> 241). The exact m/z values will depend on the specific labeled positions in the ¹³C molecule.
4. Quantification:
-
The concentration of Ellagic acid in the original sample is determined by calculating the peak area ratio of Ellagic acid to this compound and comparing it to a standard curve prepared with known concentrations of Ellagic acid and a constant concentration of the internal standard.
Caption: Experimental workflow for the quantification of Ellagic acid.
Biological Significance: Ellagic Acid Metabolism
Ellagic acid is a polyphenol found in various fruits and nuts and is known for its antioxidant and anti-inflammatory properties[4][5]. Its bioavailability is generally low, and it undergoes significant metabolism by the gut microbiota to produce urolithins, which are considered more readily absorbed and bioactive[6][7]. Understanding the metabolic fate of Ellagic acid is crucial for evaluating its health benefits.
Caption: Metabolic pathway of dietary Ellagitannins to Urolithins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation for pharmacokinetic and tissue distributions of ellagic acid using ultrahigh performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A comparative study on the antioxidant effects of hesperidin and ellagic acid against skeletal muscle ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Justification for Using a Stable Isotope-Labeled Internal Standard Like Ellagic acid-13C12
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other common alternatives, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates that SIL-ISs, such as Ellagic acid-13C12, offer superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.
In the complex environment of biological matrices, even the most sophisticated analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality
Performance of Ellagic Acid-13C12 as an Internal Standard in Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ellagic acid in complex biological matrices is paramount for pharmacokinetic, metabolic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Ellagic acid-13C12, is considered the gold standard for correcting matrix effects and other sources of variability in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides an objective comparison of the performance of analytical methods for ellagic acid quantification in biological matrices, with a focus on the utility of this compound. We will present supporting experimental data from published studies, detail the methodologies, and visualize the workflows.
Comparative Analysis of Analytical Performance
The performance of an analytical method is typically assessed by its accuracy, precision, recovery, and the extent of matrix effects. Below is a comparison of two validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the determination of ellagic acid in biological samples. Method 1, developed by Yan et al. (2014), utilizes an external standard calibration, while Method 2, reported by González-Barrio et al. (2010), employs this compound as an internal standard.
| Performance Parameter | Method 1 (Without Internal Standard)[1] | Method 2 (With this compound Internal Standard) |
| Biological Matrix | Rat Plasma and Tissue Homogenates | Human Plasma and Urine |
| Linearity (r²) | ≥ 0.998 | > 0.99 |
| Limit of Detection (LOD) | Not Reported | 0.015 ng/mL (Plasma), 0.03 ng/mL (Urine) |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL (Plasma), 2.5 ng/g (Tissue) | 0.05 ng/mL (Plasma), 0.1 ng/mL (Urine) |
| Accuracy (% Bias) | -5.3% to 4.6% | -1.9% to 8.6% (Plasma), -4.5% to 7.8% (Urine) |
| Precision (RSD %) | Intra-day: 3.0% to 5.7%Inter-day: 3.6% to 7.2% | Intra-day: < 10%Inter-day: < 15% |
| Recovery (%) | 90.4% to 103.3% | Not Explicitly Reported |
| Matrix Effect (%) | 97.3% to 104.3% | Not Explicitly Reported, but use of IS minimizes its impact. |
Key Observations:
-
The use of this compound as an internal standard in Method 2 allows for a significantly lower LLOQ compared to the external standard method, enhancing the sensitivity of the assay.
-
Both methods demonstrate good linearity, accuracy, and precision within acceptable bioanalytical method validation limits.
-
While the matrix effect was quantified and found to be minimal in the external standard method for the specific matrices tested, the inherent advantage of a stable isotope-labeled internal standard is its ability to compensate for matrix-induced signal suppression or enhancement, which can vary between individual samples and different biological matrices.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. The following sections outline the key experimental protocols from the referenced studies.
Method 1: UPLC-MS/MS for Ellagic Acid in Rat Plasma and Tissue (External Standard)[1]
1. Sample Preparation (Plasma):
- To 100 µL of rat plasma, 5 µL of 50% H3PO4 and 35 µL of KH2PO4 were added.
- The sample was vortexed and subjected to solid-phase extraction (SPE) on an Oasis HLB cartridge.
- The cartridge was washed with deionized water and 40% methanol in 0.1% formic acid.
- Ellagic acid was eluted with 90% methanol in 0.1% formic acid.
- The eluent was evaporated to dryness and reconstituted for UPLC-MS/MS analysis.
2. Sample Preparation (Tissue):
- Tissue samples were homogenized with saline.
- The homogenate was subjected to the same SPE procedure as the plasma samples.
3. UPLC-MS/MS Conditions:
- Column: Agilent ZORBAX SB-C18 (4.6 mm × 50 mm, 1.8 µm)
- Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)
- Flow Rate: 0.6 mL/min
- Injection Volume: 5 µL
- Mass Spectrometry: Heated electrospray ionization (HESI) in negative ion mode.
- Monitored Transition: m/z 301 → 229 for ellagic acid.
Method 2: UPLC-MS/MS for Ellagic Acid and Metabolites in Human Plasma and Urine (Internal Standard)
1. Sample Preparation (Plasma):
- To 200 µL of plasma, 20 µL of this compound internal standard solution and 200 µL of 0.1 M sodium acetate buffer (pH 5) containing β-glucuronidase/sulfatase were added for enzymatic hydrolysis.
- The mixture was incubated at 37°C for 45 minutes.
- The reaction was stopped with 100 µL of 2% formic acid.
- The sample was subjected to SPE on an Oasis HLB cartridge.
- The cartridge was washed with water and methanol/water (5:95, v/v).
- Analytes were eluted with methanol.
- The eluent was evaporated and reconstituted for UPLC-MS/MS analysis.
2. Sample Preparation (Urine):
- Urine samples were diluted and subjected to the same enzymatic hydrolysis and SPE procedure as the plasma samples.
3. UPLC-MS/MS Conditions:
- Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
- Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min
- Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
- Monitored Transitions: m/z 301 → 257 for ellagic acid and m/z 313 → 267 for this compound.
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.
Caption: Experimental Workflow for Ellagic Acid Analysis (External Standard Method).
Caption: Experimental Workflow for Ellagic Acid Analysis (Internal Standard Method).
References
Navigating a Crucial Step in Bioanalysis: A Guide to Regulatory Standards for Stable Isotope Standards
For researchers, scientists, and professionals in drug development, the precise quantification of drug candidates and their metabolites in biological samples is the bedrock of pharmacokinetic and toxicokinetic studies. The choice and proper use of an internal standard (IS) are critical for achieving accurate and reproducible results, a fact underscored by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comparative overview of internal standards, focusing on the regulatory preference for Stable Isotope-Labeled Internal Standards (SIL-ISs), and is supported by experimental data and detailed protocols.
The integrity of bioanalytical data relies on the method's ability to correct for variability introduced during sample preparation and analysis.[1] SIL-ISs have become the "gold standard" in quantitative mass spectrometry-based assays because their physicochemical properties are nearly identical to the analyte, allowing them to effectively track and compensate for variations in extraction recovery, matrix effects, and instrument response.[2][3]
Regulatory Framework: A Unified Preference for SIL-IS
Regulatory guidelines are harmonized under the International Council for Harmonisation (ICH) M10 guideline, which provides a unified framework for bioanalytical method validation.[4] This guideline, adopted by both the FDA and EMA, clearly recommends the use of a SIL-IS whenever possible for mass spectrometry-based methods.[5]
Key Regulatory Expectations for Internal Standards:
-
Structural Similarity: The IS should be as structurally similar to the analyte as possible, making a SIL version of the analyte the ideal choice.[4]
-
Purity: The SIL-IS must possess high isotopic purity and be demonstrably free of the unlabeled analyte, which could otherwise lead to artificially inflated measurements.[4]
-
Isotopic Stability: The stable isotope label must not undergo exchange during sample processing and analysis.[4] For this reason, ¹³C or ¹⁵N labels are often preferred over deuterium (²H) labels, which can sometimes be susceptible to back-exchange.[2][6]
-
Consistent Monitoring: The response of the IS must be monitored across all samples, including calibrators, quality controls (QCs), and study samples.[4] Significant variability in the IS response can signal analytical issues that require investigation.[4] While no strict numerical limit is mandated, an industry best practice is to investigate samples where the IS response deviates by more than 50-150% from the mean response in calibrators and QCs.[3]
Performance Comparison: SIL-IS vs. Structural Analogs
While SIL-ISs are the preferred choice, structural analogs—compounds with similar chemical structures but different elemental compositions—are considered a viable alternative when a SIL-IS is unavailable.[1][3] However, their performance can be less reliable.
The primary advantage of a SIL-IS is its ability to co-elute with the analyte, which provides the best compensation for matrix-induced ion suppression or enhancement—a common challenge in LC-MS/MS analysis.[3] Structural analogs may have different retention times and ionization efficiencies, leading to less effective correction.[7]
Table 1: Quantitative Performance Comparison of Internal Standards
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | SIL-IS more effectively corrects for extraction and matrix variability, leading to results closer to the true value.[8] |
| Precision (%CV) | Low (< 10%) | Higher (> 15%) | Near-identical physicochemical properties ensure the SIL-IS tracks the analyte's behavior consistently, reducing variability.[9] |
| Matrix Effect Compensation | Excellent | Variable to Poor | Co-elution of SIL-IS with the analyte allows for superior compensation of matrix-induced ionization changes.[7] |
| Extraction Recovery Variability (%CV) | Low (< 10%) | Higher (> 15%) | The SIL-IS reliably mirrors the analyte's recovery during sample preparation.[9] |
Data synthesized from comparative experimental studies.
Experimental Protocols
To ensure the robustness of a bioanalytical method, regulatory guidelines require the validation of key performance characteristics.[9] Below are streamlined protocols for essential experiments to evaluate the performance of an internal standard.
Experiment 1: Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.[9]
Protocol:
-
Prepare two sample sets:
-
Set A: Spike the analyte and IS into the supernatant of extracted blank matrix from at least six different sources (e.g., six different lots of human plasma).
-
Set B: Prepare the analyte and IS in a neat solution (e.g., mobile phase) at the same concentrations.
-
-
Calculate the Matrix Factor (MF): For each matrix source, determine the MF by calculating the ratio of the analyte peak area in Set A to the mean analyte peak area in Set B. The IS-normalized MF is calculated using the ratio of analyte/IS peak areas.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should not exceed 15%.
Experiment 2: Internal Standard Response Monitoring
Objective: To ensure the consistency and stability of the internal standard's response throughout an analytical run.
Protocol:
-
During method validation and subsequent sample analysis, plot the peak area of the IS for every injected sample (calibrators, QCs, blanks, and study samples) in chronological order.[4]
-
Evaluation: Visually inspect the plot for significant drifts, trends, or abrupt changes in the IS response. The variability of the IS response in unknown samples should be comparable to that observed in the QCs and calibrators.[4]
-
Investigation: Any systematic or significant variability may indicate issues with sample processing, instrument performance, or matrix effects and must be investigated.[4]
Visualization of Key Processes
To better illustrate the workflows and logical relationships involved in bioanalysis, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for Ellagic Acid-13C12
This document provides essential safety and logistical information for the proper disposal of Ellagic acid-13C12, catering to researchers, scientists, and professionals in drug development. The following procedures are based on available safety data sheets and are intended to ensure safe handling and environmental protection.
Safety and Handling Summary
While this compound is not classified as a hazardous substance, it is prudent to handle it with the care afforded to all laboratory chemicals.[1] The non-labeled form, Ellagic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[2][3] Therefore, similar precautions should be taken for its isotopically labeled counterpart.
| Precautionary Measure | Specification | Source |
| Personal Protective Equipment (PPE) | Chemical safety goggles or glasses, face shield, suitable protective clothing, and gloves. | [2] |
| Ventilation | Use only in well-ventilated areas or with appropriate exhaust ventilation. | [1][2] |
| Handling | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. | [1][2] |
| Storage | Keep container tightly sealed in a cool, dry, and well-ventilated area. | [1][4] |
| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents. | [1] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention. | [2][4] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [2][4] |
| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention. | [2][4] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek medical attention. | [2][4] |
Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety.
Step-by-Step Disposal Protocol:
-
Container Management: Ensure the waste container is suitable, properly labeled, and kept closed.
-
Collection of Waste:
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with the chemical by scrubbing with alcohol.[1]
-
Final Disposal: Dispose of the waste material through a licensed collector or an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2] All disposal activities must be in accordance with local, state, and federal regulations.
-
Environmental Precautions: Prevent the product from entering drains or water courses.[1][2] Should a release into the environment occur, notify the relevant authorities.[2]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ellagic acid-13C12
This guide provides crucial safety protocols and logistical information for the handling and disposal of Ellagic acid-13C12, a stable isotope-labeled compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not a hazardous substance or mixture, the unlabeled form, Ellagic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, it is prudent to handle the isotopically labeled compound with a comprehensive set of personal protective equipment to minimize any potential risk.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection.[2] A face shield may be appropriate for tasks with a higher risk of splashing.[4] | To protect eyes from contact with the powdered chemical, which could cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[5] Gloves should be inspected for holes before use and changed frequently.[6] | To prevent skin contact, as the unlabeled compound is a known skin irritant.[1][2] |
| Body Protection | A laboratory coat should be worn at a minimum.[2] For procedures with a higher risk of dust generation, a chemical apron may be necessary.[7] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if work is conducted in a well-ventilated area or a fume hood.[6] If dust generation is unavoidable, use a respirator with an appropriate filter.[4] | To prevent inhalation of the powder, as the unlabeled compound may cause respiratory irritation.[2] |
| Footwear | Closed-toe and closed-heel shoes must be worn in the laboratory at all times.[4] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound powder.
Experimental Workflow
-
Preparation :
-
Before handling the compound, ensure that the work area is clean and uncluttered.[8]
-
Verify that emergency equipment, such as an eyewash station and safety shower, is accessible and unobstructed.[9]
-
Read the Safety Data Sheet (SDS) for this compound.[10]
-
Don all required personal protective equipment as outlined in the table above.[11]
-
-
Handling :
-
Conduct all manipulations of the powder within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[6][11]
-
Use a spatula or other designated tool for transferring the powder.[11] Avoid creating dust.[1]
-
If weighing the powder, do so in a weigh boat or on weighing paper within the ventilated enclosure.
-
Close the container tightly after each use to prevent spillage and contamination.[11]
-
-
Post-Handling :
Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
Disposal Plan
This compound is labeled with a stable isotope of carbon (¹³C), which is not radioactive .[12][13] Therefore, special precautions for radioactive waste are not necessary.
Disposal Guidelines
-
Waste Classification : The waste generated from this compound should be treated as standard chemical waste.[]
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated chemical waste container.
-
Unused Product : Unused or unwanted this compound should be disposed of as chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.[12]
References
- 1. carlroth.com [carlroth.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.fr [fishersci.fr]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. leelinework.com [leelinework.com]
- 6. uwlax.edu [uwlax.edu]
- 7. mynewlab.com [mynewlab.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. gz-supplies.com [gz-supplies.com]
- 12. moravek.com [moravek.com]
- 13. Isotope Labelled Compounds [simsonpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
